Technical Documentation Center

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid
  • CAS: 904815-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, a functionalized derivative of nicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, a functionalized derivative of nicotinic acid. While this specific molecule is a specialized research chemical, this document extrapolates its properties, synthesis, and potential applications from established chemical principles and data on related compounds.

Introduction and Structural Elucidation

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a pyridinecarboxylic acid derivative.[1] Its structure is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core.[2][3] At the 2-position of the pyridine ring, an ethylamino linker is attached, and the terminal amine of this linker is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a common feature in organic synthesis, enabling selective reactions at other sites of the molecule.

The strategic placement of the functional groups—the carboxylic acid, the secondary amine, and the Boc-protected primary amine—makes this molecule a versatile building block in medicinal chemistry and drug discovery.

Physicochemical Properties

The predicted physicochemical properties of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its solubility, permeability, and potential for use in various experimental settings.

PropertyValueSource
Molecular Formula C13H19N3O4Calculated
Molecular Weight 281.31 g/mol Calculated
IUPAC Name 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}pyridine-3-carboxylic acid
Predicted XLogP3 1.2Calculated
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 6Calculated
Rotatable Bond Count 6Calculated

Proposed Synthesis Protocol

A plausible and efficient synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid involves a nucleophilic aromatic substitution reaction. The following protocol is a standard method for the synthesis of similar aminopyridine derivatives.

Experimental Protocol: Synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

Materials:

  • 2-Chloronicotinic acid

  • N-Boc-ethylenediamine

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and N-Boc-ethylenediamine (1.2 equivalents) in DMSO.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Chloronicotinic Acid + N-Boc-ethylenediamine + DIPEA in DMSO Reaction Nucleophilic Aromatic Substitution (80-100 °C, 12-24h) Reactants->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Tert-butoxycarbonylamino- ethylamino)-nicotinic acid Purification->Product

Caption: Proposed synthesis workflow for 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid.

Potential Applications in Research and Drug Discovery

The unique structural features of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Combinatorial Libraries: The nicotinic acid core is a well-established pharmacophore found in numerous bioactive compounds.[4][5] The presence of a Boc-protected amine allows for the facile introduction of a wide range of substituents after deprotection, making this molecule an ideal starting point for the creation of chemical libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD) campaigns targeting various enzymes and receptors.[6]

  • Development of Novel Antimicrobial and Anticancer Agents: Nicotinic acid derivatives have been explored for their potential as antimicrobial and anticancer agents.[7][8] The ethylamino side chain can be further functionalized to enhance these activities.

  • Probes for Chemical Biology: After appropriate modification, for instance with a fluorescent tag, this molecule could be used as a chemical probe to study biological systems.

Conceptual Applications Diagram

Applications Core 2-(2-Boc-amino-ethylamino) -nicotinic acid Deprotection Boc Deprotection Core->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Library Combinatorial Library Synthesis Functionalization->Library Bioactive Bioactive Compound Synthesis Functionalization->Bioactive Probes Chemical Probe Development Functionalization->Probes

Caption: Potential applications stemming from the core structure.

Recommended Analytical Methods

To ensure the identity and purity of synthesized 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, a combination of analytical techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the molecular weight of the compound, confirming its identity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. The spectra will show characteristic peaks for the pyridine ring protons, the ethyl chain protons, and the protons of the Boc group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the Boc group.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure HPLC HPLC Purity->HPLC LCMS_purity LC-MS Purity->LCMS_purity NMR 1H & 13C NMR Structure->NMR LCMS_mw LC-MS (for MW) Structure->LCMS_mw IR IR Spectroscopy Structure->IR Final Confirmed Structure & Purity HPLC->Final LCMS_purity->Final NMR->Final LCMS_mw->Final IR->Final

Caption: Recommended analytical workflow for compound characterization.

Conclusion

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a strategically designed molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed using modern analytical methods. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a valuable tool for the development of novel therapeutic agents and chemical probes.

References

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Nicotinic acid. Retrieved from [Link]

  • Gorska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Tert-butylamino)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-((tert-Butoxycarbonyl)amino)nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Nicotinic acid derivatives and process for the preparation thereof.
  • ResearchGate. (n.d.). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of niacin. Retrieved from [Link]

  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Linus Pauling Institute. (n.d.). Niacin. Oregon State University. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). IARC. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: C13H19N3O4 (Pendimethalin)

Physicochemical Profiling, Microtubule-Targeting Mechanisms, and Analytical Characterization Executive Summary & Chemical Identity[1] C13H19N3O4, systematically known as Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Microtubule-Targeting Mechanisms, and Analytical Characterization

Executive Summary & Chemical Identity[1]

C13H19N3O4, systematically known as Pendimethalin [N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline], represents a critical scaffold in the study of dinitroaniline compounds. While primarily commercialized as a selective pre-emergence herbicide, its chemical architecture holds significant interest for drug development professionals due to its specific mechanism of action: microtubule assembly inhibition .

Unlike vinca alkaloids or taxanes used in oncology which target mammalian tubulin, C13H19N3O4 exhibits a high affinity for plant and protozoan tubulin while showing lower affinity for vertebrate tubulin. This selectivity profile makes the C13H19N3O4 scaffold a "privileged structure" for researching anti-parasitic therapeutics (e.g., against Leishmania and Plasmodium spp.) and understanding selective toxicity.

Table 1: Physicochemical Core Data
PropertyValueClinical/Experimental Implication
Molecular Formula C13H19N3O4Nitrogen-dense dinitro-aromatic core.
Molecular Weight 281.31 g/mol Falls within Lipinski’s Rule of 5 (ideal for oral bioavailability).
LogP (Octanol/Water) ~5.2High Lipophilicity. Indicates rapid membrane permeation but significant sequestration in adipose tissue. Requires organic solvents (MeOH, ACN) for stock solutions.
Melting Point 54–58 °CLow melting point requires careful handling during solid-state characterization to avoid phase transitions.
pKa ~2.8 (Conjugate acid)Weakly basic amine; remains largely unionized at physiological pH (7.4), facilitating passive transport.
Appearance Orange-yellow crystalsNitro groups act as chromophores; strong UV absorbance at ~240 nm and ~400 nm.

Mechanism of Action: Selective Tubulin Disruption

For researchers in small molecule therapeutics, C13H19N3O4 serves as a model for antimitotic agents . The compound binds to the α-tubulin subunit, preventing the polymerization of tubulin heterodimers into functional microtubules.

Mechanistic Causality
  • Binding Event: The dinitroaniline moiety forms a complex with tubulin.

  • Polymerization Block: The complex caps the growing end of the microtubule or sequesters free tubulin dimers.

  • Mitotic Arrest: Without spindle fibers, chromosomes cannot segregate during metaphase (prometaphase arrest).

  • Cellular Outcome: The cell undergoes "mitotic catastrophe," leading to apoptosis or formation of polyploid cells.

Visualization: Signaling & Effect Pathway

Figure 1: The cascade below illustrates the pathway from cellular entry to mitotic arrest.

MoA_Pathway Entry Passive Diffusion (High Lipophilicity) Target Target: Alpha-Tubulin Subunit Entry->Target Cytosolic Access Complex Tubulin-Pendimethalin Complex Formation Target->Complex Binding Affinity Inhibition Inhibition of Microtubule Polymerization Complex->Inhibition Sequestration Spindle Mitotic Spindle Failure Inhibition->Spindle Structural Failure Arrest Metaphase Arrest Spindle->Arrest Checkpoint Activation Outcome Apoptosis / Necrosis Arrest->Outcome Mitotic Catastrophe

Caption: Figure 1. Mechanism of Action describing the progression from cellular entry to mitotic arrest via tubulin destabilization.

Metabolic Profiling & Biotransformation

Understanding the metabolism of C13H19N3O4 is crucial for toxicology and prodrug design. The molecule undergoes extensive hepatic metabolism, primarily driven by the Cytochrome P450 system and nitroreductases .

Key Metabolic Pathways
  • Nitro-Reduction: The nitro groups (-NO2) are reduced to amines (-NH2). This is a critical step because aromatic amines can be reactive intermediates (potential genotoxicity).

  • Oxidative Dealkylation: The N-1-ethylpropyl group undergoes oxidation, leading to dealkylated metabolites.

Research Insight: In drug development, the nitro-reduction pathway often flags a compound for potential toxicity (Ames positive). However, under hypoxic conditions (e.g., solid tumors), nitro-reduction can be exploited for hypoxia-activated prodrugs.

Analytical Protocol: Quantification in Biological Matrices

For pharmacokinetic (PK) studies or residue analysis, a validated LC-MS/MS method is the gold standard. The following protocol ensures high sensitivity and specificity.

Protocol: LC-MS/MS Determination of C13H19N3O4

Objective: Quantify Pendimethalin in plasma or tissue homogenate. Limit of Quantitation (LOQ): 0.5 ng/mL.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is chosen over protein precipitation to remove phospholipids and maximize recovery of this lipophilic compound.

  • Aliquot: Transfer 100 µL of plasma into a borosilicate glass tube.

  • Internal Standard (IS): Add 10 µL of Pendimethalin-d5 (100 ng/mL). Self-Validation: The deuterated IS corrects for matrix effects and extraction variability.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10 v/v) .

    • Note: The high lipophilicity (LogP 5.2) necessitates a non-polar solvent system.

  • Agitation: Vortex for 5 minutes at 2000 rpm.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (80:20) .

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Ramp to 95% B

    • 4-6 min: Hold 95% B (Elution of C13H19N3O4)

    • 6.1 min: Re-equilibrate.

C. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: Electrospray Ionization (ESI) Positive.

  • Precursor Ion: m/z 282.2 [M+H]+

  • Product Ions:

    • Quantifier:m/z 212.1 (Loss of pentyl group).

    • Qualifier:m/z 194.1 (Nitro reduction/loss).

Visualization: Analytical Workflow

Figure 2: Step-by-step logic for the extraction and quantification process.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add IS: Pendimethalin-d5 Sample->IS_Add LLE LLE Extraction (Hexane/EtOAc) IS_Add->LLE Dry N2 Evaporation LLE->Dry Recon Reconstitution (ACN:H2O) Dry->Recon LCMS LC-MS/MS (MRM: 282.2 -> 212.1) Recon->LCMS

Caption: Figure 2. Validated workflow for trace analysis of C13H19N3O4 using Liquid-Liquid Extraction and Mass Spectrometry.

Scientific Integrity & Safety Considerations

When handling C13H19N3O4 in a research setting, strict adherence to safety protocols is mandatory due to its persistence and potential toxicity.

  • Toxicity Class: EPA Toxicity Class III (Slightly toxic).

  • Carcinogenicity: Classified as a Group C (Possible Human Carcinogen) by EPA.

  • Handling:

    • Use nitrile gloves (latex is permeable to dinitroanilines).

    • Work within a fume hood to avoid inhalation of crystalline dust.

    • Waste Disposal: Do not dispose of down the drain. High aquatic toxicity (LC50 < 1 mg/L for fish) mandates incineration via hazardous chemical waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38479, Pendimethalin. PubChem. [Link]

  • Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Pendimethalin. EPA Archive. [Link]

  • Armah-Agyeman, G. et al. (2002). Mode of action of dinitroaniline herbicides. Weed Science, 50(4). (Discussion on tubulin binding mechanism).
Foundational

Technical Analysis: 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

Synthetic Utility and Pharmacophore Generation[1] Executive Summary 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a specialized bifunctional intermediate used primarily in the synthesis of pyrido[2,3-d]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility and Pharmacophore Generation[1]

Executive Summary

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a specialized bifunctional intermediate used primarily in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.[1] It does not possess significant pharmacological activity in its isolated, protected form. Rather, its "Mechanism of Action" is chemical: it serves as a precursor-directed scaffold that undergoes intramolecular cyclization to generate the ATP-mimetic core found in several kinase inhibitors, most notably CDK4/6 inhibitors (e.g., analogs of Palbociclib).

This guide details the molecule's role as a linchpin in heterocycle construction, the mechanism of its transformation, and the biological activity of the resulting pharmacophore.[2]

Chemical Identity & Structural Logic
PropertyDetail
Systematic Name 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Functional Motif 2-Amino-Nicotinic Acid (Precursor to fused pyrimidines)
Protecting Group Boc (tert-butoxycarbonyl) on the distal amine
Role Advanced Intermediate for Pyrido[2,3-d]pyrimidine synthesis

Structural Significance: The molecule features a 1,3-relationship between the nucleophilic amine (at position 2) and the electrophilic carboxylic acid (at position 3). The ethylenediamine linker, currently mono-protected with Boc, provides the two carbons necessary to close a six-membered ring, fusing a pyrimidine-like lactam onto the pyridine core.

Mechanism of Action I: Synthetic Transformation

The primary "action" of this molecule is its conversion into a bioactive heterocycle. This occurs via a two-stage sequence: Deprotection and Intramolecular Cyclization .

The Cyclization Pathway[3]
  • Activation: The Boc group is acid-labile. Exposure to Trifluoroacetic acid (TFA) or HCl removes the Boc group, liberating a primary amine.

  • Nucleophilic Attack: The newly freed terminal amine attacks the carbonyl carbon of the carboxylic acid (often activated via carbodiimide coupling or acid chloride formation).

  • Condensation: Loss of water (or leaving group) results in ring closure, forming the 1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-one skeleton.

SynthesisMechanism Start 2-(2-Boc-aminoethylamino)- nicotinic acid Step1 Deprotection (Removal of Boc) Start->Step1 TFA/DCM Intermediate Free Amine Intermediate (NH2-CH2-CH2-NH-Py-COOH) Step1->Intermediate - Isobutene, CO2 Step2 Intramolecular Cyclization Intermediate->Step2 Coupling Agent (HATU/EDC) Product Tetrahydropyrido[2,3-d] pyrimidin-7-one Core Step2->Product Ring Closure

Figure 1: The synthetic mechanism transforming the intermediate acid into the bioactive kinase inhibitor core.

Mechanism of Action II: Pharmacological End-Point

Once cyclized, the resulting pyrido[2,3-d]pyrimidin-7-one scaffold acts as a potent ATP-competitive inhibitor. This scaffold is the structural foundation for drugs targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) .

Biological Pathway: CDK4/6 Inhibition
  • Target: CDK4/6 complexed with Cyclin D.

  • Binding Mode: The lactam nitrogen and the adjacent amine of the pyridopyrimidine core form critical hydrogen bonds with the hinge region of the kinase (specifically residues Val96 in CDK4).

  • Effect: This competitive binding prevents ATP from entering the pocket.

  • Downstream Consequence:

    • CDK4/6 cannot phosphorylate the Retinoblastoma protein (Rb).

    • Rb remains hypophosphorylated and bound to E2F transcription factors.

    • E2F cannot initiate transcription of S-phase genes.

    • Result: Cell cycle arrest in the G1 phase (Cytostatic effect).

MOA Drug Pyridopyrimidine Scaffold (Derived from Topic Acid) Target CDK4/6 : Cyclin D Complex Drug->Target Binds Interaction ATP Pocket Competition (Hinge Region Binding) Target->Interaction Inhibits ATP Binding Rb Retinoblastoma Protein (Rb) Interaction->Rb Prevents Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters Outcome G1 Cell Cycle Arrest E2F->Outcome Blocks S-Phase Entry

Figure 2: The downstream pharmacological mechanism of the cyclized pharmacophore.

Experimental Protocols
Protocol A: Synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

This protocol describes the preparation of the title molecule via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • N-Boc-ethylenediamine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Ethanol or DMF[4]

Procedure:

  • Dissolution: Dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add N-Boc-ethylenediamine (19.2 g, 120 mmol) followed by TEA (35 mL).

  • Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting chloride is consumed.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water (200 mL) and adjust pH to ~4–5 using 1M HCl (carefully, to avoid deprotecting Boc) or citric acid.

    • Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

  • Yield: Typically 75–85% as an off-white solid.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-7-one

This protocol converts the title acid into the bioactive kinase inhibitor core.

Procedure:

  • Deprotection: Dissolve the Boc-protected acid (10 mmol) in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours. Concentrate to dryness to obtain the trifluoroacetate salt.

  • Coupling/Cyclization:

    • Redissolve the salt in DMF (50 mL).

    • Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir at room temperature for 4 hours. (Alternatively, heat in acetic acid at reflux for thermal cyclization without coupling agents).

  • Isolation: Pour into ice water. The precipitate is the cyclized lactam. Filter and wash with water.

Summary of Key Data
ParameterValue / Description
CAS Number 59-67-6 (Nicotinic acid core); Specific derivative often custom synthesized.
Molecular Weight ~281.31 g/mol (Protected form)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.
Primary Reactivity Nucleophilic attack (amine) + Electrophilic susceptibility (carboxylic acid).
Downstream Indication Oncology (Breast Cancer - HR+/HER2-).[5]
Key Drug Analog Palbociclib (Pfizer), Ribociclib (Novartis).
References
  • Synthesis of 2-amino-nicotinic acid derivatives

    • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014).[6] Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs.[6] Current Drug Discovery Technologies.[6] Link

  • Cyclization to Pyridopyrimidines

    • Vandavasi, J. K., et al. (2017). Design and synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters.

  • Pharmacology of CDK4/6 Inhibitors

    • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link

  • Structural Biology of the Scaffold

    • Lu, H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.[7][2][6][8][9][10][11][12][13] Link

Sources

Exploratory

Role of Boc Protecting Group in Organic Synthesis: A Technical Guide

Abstract This guide provides a comprehensive technical analysis of the tert-butyloxycarbonyl (Boc) protecting group, designed for senior researchers and drug development professionals.[1] It moves beyond standard textboo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the tert-butyloxycarbonyl (Boc) protecting group, designed for senior researchers and drug development professionals.[1] It moves beyond standard textbook definitions to explore the mechanistic causality of Boc lability, advanced installation/deprotection protocols, and critical troubleshooting strategies for complex peptide and small molecule synthesis.

Strategic Role in Modern Synthesis

The Boc group is a cornerstone of orthogonal protection strategies.[1][2] Its utility stems from a unique electronic paradox: it is robust against strong nucleophiles and bases (allowing for diverse transformations like saponification, alkylation, and reduction) yet collapses rapidly under anhydrous acidic conditions.

In Solid-Phase Peptide Synthesis (SPPS) , the "Boc/Benzyl" strategy represents the historical alternative to the modern "Fmoc/tBu" approach. While Fmoc is often preferred for routine synthesis due to milder deprotection, Boc remains indispensable for:

  • Aggregating Sequences: The repetitive acidolysis (TFA treatment) protonates the peptide chain, disrupting secondary structures (beta-sheets) that cause aggregation during synthesis.

  • Base-Sensitive Moieties: When the target molecule contains base-labile groups (e.g., depsipeptides, specific glycosylations) that would not survive Fmoc removal (piperidine).

Mechanistic Foundation: The tert-Butyl Cation

The lability of the Boc group is not merely due to acid sensitivity but is driven by the stability of the tert-butyl carbocation intermediate.

Acidolysis Mechanism (S_N1 / E1)

Unlike primary carbamates (e.g., Cbz), which often require hydrogenation or strong acids (HBr/AcOH), Boc cleavage is driven by the entropy of gas evolution and the stability of the t-butyl cation.

  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA, HCl).

  • Fragmentation: The tert-butyl moiety cleaves via an S_N1-like pathway, generating a tert-butyl carbocation and a carbamic acid.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release CO₂ and the free amine.[3]

  • Fate of the Cation: The tert-butyl cation rapidly eliminates a proton to form isobutylene (E1) or is trapped by a nucleophile (S_N1).

Visualization: Acidolysis Pathway

Boc_Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate (R-NH-COOH-tBu)+ Start->Protonation + H+ (TFA/HCl) Cleavage Fragmentation Protonation->Cleavage Carbamic Carbamic Acid (R-NH-COOH) Cleavage->Carbamic Cation tert-Butyl Cation (tBu+) Cleavage->Cation Amine Free Amine Salt (R-NH3+) Carbamic->Amine - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (E1) Scavenged Scavenged Adduct (tBu-Scavenger) Cation->Scavenged + Scavenger (S_N1)

Figure 1: Mechanistic pathway of Boc acidolysis showing the critical divergence of the tert-butyl cation.

Installation Protocols

While multiple reagents exist (Boc-ON, Boc-N3), Di-tert-butyl dicarbonate (Boc₂O) is the industry standard due to its high reactivity and formation of benign byproducts (t-BuOH, CO₂).

Standard Protocol: Boc₂O

Reagents: Boc₂O (1.1 - 1.5 equiv), Base (TEA or DIPEA), Solvent (DCM, THF, or Dioxane/H₂O).

StepActionMechanistic Rationale
1 Dissolve amine in DCM/THF. Add TEA (1.5 equiv).Deprotonates the amine hydrochloride salt (if present) to generate the nucleophilic free base.
2 Add Boc₂O (1.1 equiv) slowly at 0°C.Controls the exothermic reaction and prevents "runaway" double protection (N,N-di-Boc).
3 Warm to RT and stir (1-4 h).Allows the reaction to reach completion.[]
4 Self-Validation Check: TLC/LCMS.Target: Disappearance of amine. Check: If starting material remains, add 0.1 equiv DMAP (catalyst).
5 Workup: Wash with 1M HCl or 5% KHSO₄.Removes unreacted amine and converts excess Boc₂O to t-BuOH (slowly).

Expert Insight: For sterically hindered amines, add DMAP (5-10 mol%) . The pyridine nitrogen attacks Boc₂O to form a highly electrophilic N-acylpyridinium intermediate, accelerating the reaction significantly.

Deprotection & Scavenger Strategies

The removal of Boc is straightforward (acid treatment), but the re-attachment of the tert-butyl cation to nucleophilic residues is a major failure mode.[5]

The Scavenger Cocktail

In simple molecules, the cation eliminates to isobutylene gas. In complex peptides containing Trp, Met, Cys, or Tyr , the cation acts as an alkylating agent.

Recommended Cocktail (Reagent K Analog):

  • TFA: 82.5% (Acid source)

  • Phenol: 5% (Traps cations)

  • Water: 5% (Hydrolysis of esters/cations)

  • Thioanisole: 5% (Protects Met/Cys)

  • TIPS (Triisopropylsilane): 2.5% (Hydride source, reduces cations)

Protocol: High-Fidelity Deprotection
  • Preparation: Dissolve substrate in DCM (if solubility allows) or use neat TFA cocktail.

  • Reaction: Treat with TFA:DCM (1:1) or 4M HCl in Dioxane .

    • Note: HCl/Dioxane is non-oxidizing (safer for Met) but can cause acid-catalyzed ester hydrolysis if wet.

  • Scavenging: If Trp/Met are present, add 5% TIPS and 5% H₂O .

  • Workup:

    • Small Molecule: Evaporate TFA (azeotrope with toluene/DCM). Neutralize with NaHCO₃.

    • Peptide: Precipitate directly into cold diethyl ether. The peptide precipitates; scavengers and fulvenes remain in the ether.

Orthogonality & Logic

The power of Boc lies in its orthogonality to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn).

Orthogonality Matrix

Orthogonality Header Protecting Group Deprotection Condition Stability Boc Boc Acid (TFA, HCl) Bases, H2/Pd, Nucleophiles Fmoc Fmoc Base (Piperidine) Acids, H2/Pd Boc->Fmoc Orthogonal Cbz Cbz (Z) H2/Pd or Strong Acid (HBr) Bases, Weak Acids Boc->Cbz Orthogonal (H2) Fmoc->Cbz Orthogonal Alloc Alloc Pd(0) Catalyst Acids, Bases

Figure 2: Orthogonality matrix demonstrating the chemical compatibility between major protecting groups.

Troubleshooting & Self-Validating Systems

SymptomProbable CauseCorrective ActionSelf-Validation
Incomplete Deprotection Acid concentration too low or "quenched" by basic residues.Increase TFA concentration to neat or use 4M HCl/Dioxane.[6] Ensure anhydrous conditions.NMR: Look for disappearance of singlet at ~1.4 ppm (9H).
"M+56" Mass Peak tert-Butylation of Trp (indole) or Tyr (phenol).CRITICAL: Use scavengers (TIPS, Water, Dithiothreitol). The t-butyl cation has alkylated the ring.[7][8]LCMS: Check for +56 Da adducts. Re-treat with high-scavenger cocktail.
Isobutylene Polymerization High concentration of cation without escape route.Use dilute conditions or ensure open vessel for gas escape. Add nucleophilic scavenger.[6][7]Visual: Gummy residue after workup.
Loss of Fmoc group Accidental base exposure (Boc is base stable, but Fmoc is not).Ensure no secondary amines (piperidine) contact the Boc-protected intermediate.TLC: Check for fulvene byproduct.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (The definitive text on protecting group stability and removal).

  • Merrifield, R. B. (1963).[10] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid". International Journal of Peptide and Protein Research.[11] (Foundational work on scavenger cocktails).

  • Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis". Tetrahedron.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[8][9][12][13] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Foundational

Structural Validation &amp; Synthetic Protocol: 2-(2-Boc-amino-ethylamino)-nicotinic Acid

This technical guide details the structural characterization and synthetic validation of 2-(2-(tert-butoxycarbonylamino)ethylamino)nicotinic acid , a critical intermediate in the development of pyrido-pyrimidine kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and synthetic validation of 2-(2-(tert-butoxycarbonylamino)ethylamino)nicotinic acid , a critical intermediate in the development of pyrido-pyrimidine kinase inhibitors and peptidomimetics.

Executive Summary & Application Context

This guide provides a standardized characterization profile for 2-(2-Boc-amino-ethylamino)-nicotinic acid (


). This molecule serves as a bifunctional scaffold: the nicotinic acid core provides the hinge-binding motif common in kinase inhibitors, while the Boc-protected ethylenediamine tail acts as a solubilizing linker or a spacer for PROTAC (Proteolysis Targeting Chimera) development.

Critical Quality Attribute (CQA): The integrity of the tert-butyl carbamate (Boc) group during the nucleophilic aromatic substitution (


) is the primary failure mode. Premature deprotection leads to uncontrolled polymerization. This guide focuses on spectroscopic markers that validate the retention of the Boc group post-synthesis.

Synthetic Pathway & Logic

The synthesis relies on the varying electrophilicity of the pyridine ring carbons. The chlorine atom at position 2 of 2-chloronicotinic acid is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the ortho-carboxylic acid (via inductive effects).

Reaction Scheme

The reaction utilizes N-Boc-ethylenediamine as the nucleophile. A non-nucleophilic base (TEA or DIPEA) is required to neutralize the HCl byproduct, driving the equilibrium forward.

SynthesisWorkflow Reactant1 2-Chloronicotinic Acid (Electrophile) Condition Conditions: Et3N, EtOH or DMF Reflux (80°C), 12h Reactant1->Condition Reactant2 N-Boc-ethylenediamine (Nucleophile) Reactant2->Condition Intermediate Transition State (Meisenheimer Complex) Condition->Intermediate Addition Product 2-(2-Boc-amino-ethylamino)- nicotinic acid Intermediate->Product Elimination (-HCl) Impurity Impurity: Des-Boc Polymer Intermediate->Impurity Thermal Deprotection (>100°C)

Figure 1: Synthetic workflow utilizing


 mechanism. Note the thermal risk of Boc deprotection if temperature exceeds 100°C.[1]

Spectroscopic Characterization (The "Gold Standard")

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the substitution pattern. The key validation marker is the upfield shift of the pyridine H-5 proton and the integration ratio between the aromatic core and the aliphatic Boc singlet.

Solvent: DMSO-


 (Preferred for solubility and observing exchangeable NH/COOH protons).
Position / GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic & Causality
COOH 13.0 - 13.5Broad Singlet1HCarboxylic acid proton; often broadened by H-bonding or exchange.
Pyridine H-6 8.25 - 8.35dd (

Hz)
1H

-proton to ring Nitrogen. Deshielded by ring N anisotropy.
Pyridine H-4 8.05 - 8.15dd (

Hz)
1H

-proton. Deshielded by COOH group.
Ar-NH ~8.0 - 8.5Broad / t1HAniline-like NH. Chemical shift varies with concentration (H-bonding).
Boc-NH 6.80 - 7.00Broad t1HCarbamate NH. Distinctly upfield from the aromatic amine.
Pyridine H-5 6.60 - 6.75dd (

Hz)
1HDiagnostic Peak. Upfield shift (shielding) caused by electron donation from the new 2-amino group.
Linker

(a)
3.45 - 3.55q / m2HMethylene adjacent to the aromatic amine (deshielded).
Linker

(b)
3.10 - 3.20q / m2HMethylene adjacent to the Boc-protected amine.
Boc

1.35 - 1.40Singlet9HPurity Check. Must integrate 9:1 against aromatic protons.
B. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbonyls and the presence of the amine.

Functional GroupWavenumber (

)
IntensityInterpretation
O-H (Acid) 2800 - 3200Broad/WeakCharacteristic "fermi resonance" shoulder of carboxylic acid dimers.
N-H Stretch 3300 - 3450MediumOverlapping stretches for secondary amines and carbamate.
C=O (Acid) 1680 - 1710StrongConjugated carboxylic acid carbonyl.
C=O (Boc) 1650 - 1680StrongCarbamate carbonyl (often overlaps with acid, appearing as a split peak).
C=C (Ar) 1580 - 1600MediumPyridine ring breathing modes.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[2] Theory: The Boc group is acid-labile and thermally sensitive. In the MS source, "in-source fragmentation" is common. You will often see the parent ion and specific daughter ions corresponding to the loss of the tert-butyl group or the entire Boc moiety.

Expected Ions:

  • 
    :  282.3 m/z (Parent)
    
  • 
    :  304.3 m/z (Sodium adduct)
    
  • $[M+H - tBu]^+: 226.2 m/z (Loss of isobutylene; characteristic of Boc)

  • $[M+H - Boc]^+: 182.2 m/z (Full deprotection to free amine)

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 282.3 Frag1 Fragment [M+H - tBu]+ m/z 226.2 Parent->Frag1 - Isobutylene (56 Da) (McLafferty-like rearr.) Frag2 Fragment [M+H - Boc]+ m/z 182.2 Parent->Frag2 Direct Loss Frag1->Frag2 - CO2 (44 Da)

Figure 2: ESI-MS Fragmentation Logic. The presence of m/z 226 and 182 confirms the Boc group's existence in the parent structure.

Validated Experimental Protocol

Objective: Synthesize 2-(2-Boc-amino-ethylamino)-nicotinic acid on a 1-gram scale.

  • Preparation:

    • Charge a 50 mL round-bottom flask with 2-chloronicotinic acid (1.0 eq, 1.57 g, 10 mmol).

    • Add Ethanol (20 mL). Note: DMF can be used if higher temperature is needed, but EtOH simplifies workup.

    • Add Triethylamine (2.5 eq, 3.5 mL). Causality: Neutralizes HCl generated during substitution to prevent protonation of the amine nucleophile.

    • Add N-Boc-ethylenediamine (1.2 eq, 1.92 g).

  • Reaction:

    • Heat to reflux (approx. 78-80°C) with stirring.

    • Monitor via TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of starting material (approx. 12-16 hours).

  • Workup (Self-Validating Step):

    • Concentrate the ethanol under reduced pressure.

    • Dilute residue with water (30 mL).

    • Acidification: Carefully adjust pH to ~4-5 using 1N HCl. Critical: Do not go below pH 3, or the Boc group may degrade.

    • The product should precipitate as a solid. Filter, wash with cold water, and dry in vacuo.

  • Quality Control:

    • Run

      
       NMR.
      
    • Pass Criteria: Presence of Boc singlet at 1.4 ppm AND absence of ethyl ester peaks (if EtOH was used, esterification is a potential side reaction).

References

  • Synthesis of 2-aminonicotinic acid derivatives: Zhao, B., et al.[3][4][5] "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press, 2017.[6] [Link]

  • NMR assignments for Nicotinic Acid Core: Biological Magnetic Resonance Data Bank (BMRB). "Nicotinic Acid Spectral Data."[7] [Link]

  • MS Fragmentation of N-Boc Groups: Reddy, P.N., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal Boc amino acids." Journal of the American Society for Mass Spectrometry, 2007. [Link]

Sources

Exploratory

The Acid-Labile Revolution: A Technical Guide to Boc-Protected Amino Acids

Executive Summary The introduction of the tert-butyloxycarbonyl (Boc) protecting group marked a pivotal shift in peptide chemistry, transitioning the field from laborious solution-phase synthesis to the automated era of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the tert-butyloxycarbonyl (Boc) protecting group marked a pivotal shift in peptide chemistry, transitioning the field from laborious solution-phase synthesis to the automated era of Solid-Phase Peptide Synthesis (SPPS). This guide analyzes the historical discovery of the Boc group, the chemical mechanisms that define its utility, and the experimental protocols that remain relevant in modern drug development.

The Orthogonality Problem: Contextualizing the Discovery

Before 1957, peptide synthesis relied heavily on the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932. While revolutionary, the Cbz group required either strong acids (HBr/AcOH) or catalytic hydrogenation for removal.

The Limitation: Complex peptide synthesis requires orthogonality —the ability to remove one protecting group without affecting others. The Cbz group lacked sufficient differentiation from the benzyl ester side-chain protection used at the time. Chemists needed a group that was stable to base and hydrogenation but labile to mild acid, creating a "graded acid lability" strategy.

The 1957 Breakthrough

In 1957, two independent groups solved this problem almost simultaneously, introducing the Boc group:

  • Louis A. Carpino (University of Massachusetts) described the synthesis of tert-butyl azidoformate and its reaction with amines.

  • F.C. McKay and N.F. Albertson similarly reported the use of tert-butyl esters for amine protection.

This discovery introduced the Boc/Bzl strategy :

  • Temporary Protection (N-terminus): Boc (Removed by mild acid: TFA).

  • Permanent Protection (Side-chains): Benzyl (Bzl) derivatives (Removed by strong acid: HF or TFMSA).

Reagent Evolution: From Explosives to Anhydrides

The utility of the Boc group was initially hampered by the reagents used to introduce it.

Generation 1: tert-Butyl Azidoformate (1957–1970s)

Carpino's original reagent was effective but hazardous. It was thermally unstable, toxic, and shock-sensitive. Despite this, it drove the early years of Boc chemistry.

Generation 2: "Boc-ON" and Fluorinated Reagents

To mitigate safety risks, reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) were developed. These were safer but produced oxime byproducts that were difficult to remove.

Generation 3: Di-tert-butyl Dicarbonate (Boc₂O) (1972–Present)

The definitive solution arrived when D.S. Tarbell and colleagues synthesized Di-tert-butyl dicarbonate (Boc anhydride or Boc₂O).

  • Advantages: Crystalline solid, stable, reacts rapidly with amines, and produces only inert byproducts (tert-butanol and CO₂).

  • Impact: This reagent democratized Boc chemistry, making it accessible for large-scale pharmaceutical manufacturing.

Mechanistic Deep Dive: Acidolysis and Scavenging

The Boc group's lability stems from the stability of the tert-butyl carbocation.

The Deprotection Mechanism

The cleavage of the Boc group by Trifluoroacetic Acid (TFA) follows an E1/S_N1 pathway:

  • Protonation: The carbonyl oxygen of the urethane linkage is protonated.

  • Fragmentation: The bond between the tert-butyl group and the oxygen cleaves, generating a tert-butyl cation and a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously loses CO₂ to yield the free amine.

  • Cation Fate: The generated tert-butyl cation is highly reactive. Without intervention, it will re-attach to nucleophilic side chains (e.g., Trp, Tyr, Met), causing permanent alkylation.

Critical Protocol Note: This mechanism dictates the mandatory use of scavengers (e.g., water, triisopropylsilane, thioanisole) in the deprotection cocktail to quench the tert-butyl cation.

Visualization: Boc Deprotection Pathway

BocMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Irreversible Loss BocAmine Boc-Amine (R-NH-CO-O-tBu) Protonated Protonated Intermediate (R-NH-C(OH+)-O-tBu) BocAmine->Protonated + H+ Carbamic Carbamic Acid (R-NH-COOH) Protonated->Carbamic Cation tert-Butyl Cation (tBu+) Protonated->Cation Amine Free Amine (R-NH2) Carbamic->Amine CO2 CO2 (Gas) Carbamic->CO2 Isobutylene Isobutylene (Scavenged Product) Cation->Isobutylene + Scavenger TFA TFA (H+) TFA->Protonated Scavenger Scavenger (Silane/Water) Scavenger->Isobutylene

Caption: The acid-catalyzed cleavage of the Boc group, highlighting the critical role of scavengers in neutralizing the reactive tert-butyl cation.

Experimental Protocols

Protocol A: Synthesis of Boc-Amino Acids (Standard Boc₂O Method)

Use Case: Protecting a raw amino acid for subsequent use in synthesis.

Materials:

  • Amino Acid (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)

  • Sodium Hydroxide (1N NaOH) or Triethylamine (TEA)

  • Dioxane/Water (1:1 v/v)

Methodology:

  • Dissolution: Dissolve the amino acid in a mixture of water and dioxane (or THF).

  • pH Adjustment (Critical): Adjust pH to ~9-10 using NaOH or TEA.

    • Why? The amine must be unprotonated (nucleophilic) to react with Boc₂O, but too high pH (>11) promotes hydrolysis of the Boc₂O reagent itself.

  • Addition: Add Boc₂O (1.1 equivalents) slowly at 0°C, then allow to warm to room temperature.

  • Monitoring: Stir for 4–12 hours. Monitor by TLC (disappearance of ninhydrin-active spot).

  • Workup:

    • Evaporate organic solvent.

    • Acidify the aqueous layer carefully with KHSO₄ or dilute HCl to pH 2–3.

    • Why? This protonates the carboxylic acid, making the Boc-amino acid soluble in organic extraction solvents (Ethyl Acetate).

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Boc Deprotection in SPPS

Use Case: Removing the N-terminal protection during chain assembly.

Materials:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (if sensitive side chains are present)

Methodology:

  • Pre-wash: Wash resin with DCM (3x).

  • Cleavage: Treat resin with 50% TFA in DCM (v/v) for 1–2 minutes (Flow wash).

  • Incubation: Treat again with 50% TFA/DCM for 20–30 minutes.

    • Why? The first short wash removes bulk impurities; the second ensures complete removal of the Boc group.

  • Neutralization (Crucial for Coupling):

    • Wash with DCM.

    • Wash with 5-10% Diisopropylethylamine (DIPEA) in DCM.

    • Why? TFA leaves the N-terminal amine as a salt (-NH₃⁺TFA⁻). It must be neutralized to the free amine (-NH₂) to react with the next activated amino acid.

Comparative Analysis: Boc vs. Fmoc

While Fmoc is currently dominant due to the avoidance of HF, Boc remains vital for specific applications, particularly in synthesizing difficult sequences prone to aggregation (pseudoproline effects) and thioester synthesis.

FeatureBoc StrategyFmoc Strategy
Deprotection Reagent 50% TFA (Acid)20% Piperidine (Base)
Cleavage from Resin HF or TFMSA (Strong Acid)95% TFA (Mild Acid)
Orthogonality Acid/Acid (Graded lability)Base/Acid (True Orthogonality)
Solubility High (TFA breaks aggregates)Variable (Aggregation can occur)
Cost Lower reagent costHigher reagent cost
Safety High (HF is extremely hazardous)Moderate (Piperidine is a precursor)

The Merrifield SPPS Cycle (Boc/Bzl)

The integration of Boc chemistry into R.B. Merrifield's solid-phase system earned him the Nobel Prize. The cycle relies on the differential acid stability of Boc (temporary) vs. Benzyl (permanent).

SPPS_Cycle cluster_final Final Cleavage Start Boc-AA-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Remove Boc HF HF Cleavage (Removes Resin + Side Chain Protection) Start->HF End of Synthesis Neutralize 2. Neutralization (DIPEA/DCM) Deprotect->Neutralize NH3+ -> NH2 Couple 3. Coupling (Boc-AA + DCC/HOBt) Neutralize->Couple Add Next AA Wash Washing Steps (DCM/DMF) Couple->Wash Wash->Start Repeat Cycle

Caption: The standard Boc/Bzl Solid-Phase Peptide Synthesis cycle. Note the requirement for a neutralization step distinct from the deprotection step.

References

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. [Link](Note: This is the seminal paper describing the tert-butyl azidoformate reagent).

  • McKay, F. C., & Albertson, N. F. (1957). New Amine-masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Tarbell, D. S., et al. (1972). New Method for Preparation of Di-tert-butyl Carbonate and Its Use for Introduction of the tert-Butyloxycarbonyl Group. Proceedings of the National Academy of Sciences, 69(3), 730–732. [Link]

  • Lundt, B. F., et al. (1978). Selective Removal of the N-alpha-Boc Group in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

Protocols & Analytical Methods

Method

Application &amp; Protocol: Strategic Incorporation of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic Acid in Advanced Peptide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2-(2-Tert-butoxycarbonylam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid as a specialized building block in solid-phase peptide synthesis (SPPS). This reagent is uniquely suited for introducing a functionalizable ethylamino linker at a specific site within a peptide sequence. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the terminal amine of the linker allows for selective, on-resin deprotection and subsequent modification, enabling the synthesis of complex peptide conjugates, branched peptides, and molecules with tailored pharmacokinetic properties. We will explore the underlying chemical principles, orthogonal protection strategies, and provide step-by-step protocols for its successful incorporation and manipulation.

Introduction: The Strategic Advantage of a Bifunctional Linker

Modern peptide-based therapeutics often require modifications beyond the canonical amino acid sequence to enhance stability, target affinity, or to conjugate payloads such as small molecules, imaging agents, or lipids. 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid serves as a bifunctional linker, providing both a carboxylic acid for standard amide bond formation and a protected primary amine for post-synthesis modification.

The core utility of this building block lies in its orthogonal protection scheme. In the context of standard 9-fluorenylmethoxycarbonyl (Fmoc) based SPPS, the peptide backbone is assembled using base-labile Fmoc protection for the α-amino groups. The Boc group on the nicotinic acid derivative's side chain, however, is stable to the basic conditions (e.g., piperidine) used for Fmoc removal[1][]. It can be selectively cleaved later using mild acidic conditions, leaving other acid-labile side-chain protecting groups (like trityl or t-butyl) intact. This orthogonality is the cornerstone of its application, allowing for precise, site-specific modifications.

Potential Applications:

  • Peptide Conjugation: Attachment of cytotoxic drugs, fluorescent dyes, or polyethylene glycol (PEG) chains.

  • Branched Peptides: Synthesis of multi-antigenic peptides or dendrimeric structures.

  • Pharmacokinetic Modulation: Introduction of fatty acid chains to enhance albumin binding and extend plasma half-life.

  • Probing Molecular Interactions: Incorporation of biotin or other affinity tags for biochemical assays.

Physicochemical Properties and Structure

The structural features of this reagent are central to its function. The nicotinic acid core provides a rigid, aromatic scaffold, while the ethylamino chain offers a flexible spacer to the terminal, protected amine.

cluster_0 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid cluster_1 Boc Boc NH1 NH Boc->NH1 Amide Bond CH2_1 CH₂ NH1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 NH2 NH CH2_2->NH2 Pyridine Pyridine Ring NH2->Pyridine C2 COOH COOH C1 C3 C3->COOH C4 C5 N

Caption: Chemical structure of the title compound.

PropertyValue
Molecular Formula C₁₃H₁₉N₃O₄
Molecular Weight 281.31 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Amine Protection Tert-butoxycarbonyl (Boc)
Coupling Moiety Carboxylic Acid

Experimental Protocols: A Step-by-Step Guide

These protocols assume a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Incorporation into the Peptide Sequence

This protocol describes the coupling of 2-(2-Boc-aminoethylamino)-nicotinic acid to the free N-terminal amine of the resin-bound peptide.

Causality: The carboxylic acid must be activated to form a highly reactive species that readily acylates the peptide's N-terminal amine. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is a highly efficient and common choice that minimizes the risk of racemization.[3]

workflow1 start Start: Peptide-Resin with free N-terminus preactivate Pre-activate: Dissolve Building Block, HBTU, and DIEA in DMF start->preactivate couple Coupling Reaction: Add activated mixture to resin. Agitate for 2 hr. preactivate->couple wash1 Wash: 3x with DMF couple->wash1 ninhydrin QC Step: Kaiser Test (Ninhydrin) wash1->ninhydrin wash2 Wash: 3x with DCM ninhydrin->wash2 Test Negative recouple Re-couple if needed ninhydrin->recouple Test Positive end End: Coupling Complete wash2->end recouple->couple

Caption: Workflow for coupling the nicotinic acid derivative.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • 2-(2-Boc-aminoethylamino)-nicotinic acid

  • HBTU

  • DIEA

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been washed thoroughly with DMF.

  • Activation Solution: In a separate vial, dissolve 2-(2-Boc-aminoethylamino)-nicotinic acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Briefly vortex to mix. Equivalents are relative to the resin substitution capacity.

  • Coupling: Add the activation solution to the reaction vessel containing the peptide-resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Quality Control: Perform a Kaiser test (or other suitable test) to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat steps 3 and 4.

Protocol 2: Selective On-Resin Deprotection of the Side-Chain Boc Group

This protocol removes the Boc group from the ethylamino linker, exposing a primary amine for subsequent modification while the peptide remains attached to the resin.

Causality: The Boc group is highly susceptible to acidolysis.[4] A moderately strong acid like trifluoroacetic acid (TFA) is used to cleave it.[5] Using a dilute solution of TFA (e.g., 20-30% in DCM) ensures the rapid removal of the Boc group without significantly cleaving more robust, acid-labile side-chain protecting groups (e.g., Trt, Pbf, tBu), which require much stronger acidic conditions or longer exposure times.[6]

workflow2 start Start: Resin with Boc-protected side chain swell Swell Resin: Wash with DCM start->swell deprotect Deprotection: Treat with 30% TFA in DCM (2 x 15 min) swell->deprotect wash1 Wash: 3x with DCM deprotect->wash1 neutralize Neutralization: Treat with 10% DIEA in DMF (2 x 5 min) wash1->neutralize wash2 Wash: 3x with DMF neutralize->wash2 end End: Side-chain amine is free and ready for conjugation wash2->end

Caption: Workflow for selective side-chain Boc deprotection.

Materials:

  • Peptide-resin from Protocol 1

  • TFA (Trifluoroacetic acid)

  • DCM

  • DIEA

  • DMF

Procedure:

  • Resin Swelling: Wash the resin with DCM (3x) to ensure it is properly swollen for the reaction.

  • Deprotection: Treat the resin with a solution of 30% TFA in DCM for 15 minutes with agitation. Drain and repeat this step once more.

  • Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.

  • Neutralization: Wash the resin with DMF (2x). Treat the resin with a solution of 10% DIEA in DMF for 5 minutes with agitation. Drain and repeat this step. This neutralizes the protonated amine, preparing it for the next reaction.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin now bears a free primary amine on the nicotinic acid linker, ready for conjugation.

Protocol 3: Final Cleavage and Global Deprotection

This protocol cleaves the completed peptide from the solid support and removes all remaining side-chain protecting groups.

Causality: A strong acid cocktail is required for the final cleavage.[7] The composition of this cocktail is critical. It typically contains a high concentration of TFA (>90%) to cleave the peptide from the resin and remove protecting groups. It also includes "scavengers" to trap the highly reactive carbocations generated during the cleavage of protecting groups (like the tert-butyl cation from Boc or tBu groups), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[8] Triisopropylsilane (TIS) is an effective carbocation scavenger, and water is often included to aid in the cleavage process.

Materials:

  • Final peptide-resin (dried)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Filtration: Filter the cleavage mixture to separate the resin beads, collecting the filtrate which contains the peptide.

  • Precipitation: Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Trustworthiness: Self-Validating Systems & Troubleshooting

StepQuality Control CheckExpected ResultTroubleshooting Action
Coupling (Protocol 1) Kaiser Test (Ninhydrin)Yellow beads (negative)If blue (positive), repeat the coupling step. Consider a double coupling or using a different activator like HATU.
Side-Chain Deprotection (Protocol 2) Chloranil TestBlue/Green beads (positive)If colorless (negative), repeat the TFA deprotection step. Ensure TFA is fresh.
Final Peptide LC-MS AnalysisA major peak corresponding to the calculated mass of the target peptide.Multiple peaks or incorrect mass may indicate incomplete deprotection, side reactions, or deletion sequences. Optimize scavenger cocktail and cleavage time.

References

  • Wang, P., et al. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP2420510B1 - Nicotinoyl peptide derivatives and cosmetic composition comprising the same.
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Retrieved from [Link]

  • Council for Responsible Nutrition (CRN). (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • PubMed. (2026). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Retrieved from [Link]

  • MDPI. (n.d.). Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. Retrieved from [Link]

  • European Patent Office. (2019). PROCESS FOR PRODUCING NICOTINIC ACID - EP 3469913 A1. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2020). Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction. Retrieved from [Link]

  • Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

Sources

Application

Protocol for Boc deprotection of 2-(2-aminoethylamino)-nicotinic acid derivatives

Executive Summary This Application Note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-(2-aminoethylamino)-nicotinic acid derivatives. While Boc deprotection is a standard t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-(2-aminoethylamino)-nicotinic acid derivatives. While Boc deprotection is a standard transformation, this specific scaffold presents a unique "Cyclization Trap" : the proximity of the nucleophilic primary amine (released upon deprotection) to the electrophilic C-3 carboxylic acid creates a high risk of intramolecular cyclization to form a pyrido[2,3-e][1,4]diazepine system.

This guide prioritizes isolation as the salt form (HCl or TFA) to prevent uncontrolled cyclization and ensure long-term stability.

Chemical Context & Mechanism

The Deprotection Mechanism

The reaction proceeds via acid-catalyzed cleavage of the carbamate.[1] The tert-butyl cation is generated and subsequently trapped (by solvent or scavengers) or eliminated as isobutylene.[2]

  • Reagent Choice: HCl in 1,4-dioxane is preferred over TFA for this substrate because the resulting hydrochloride salt is generally more crystalline and less hygroscopic than the trifluoroacetate salt.

  • Scavengers: For this electron-deficient pyridine scaffold, cation scavengers (e.g., triethylsilane) are typically not required unless the molecule contains sensitive residues like tryptophan or methionine.

The "Cyclization Trap" (Critical)

Upon removal of the Boc group, the terminal ethylenediamine nitrogen becomes a primary amine.

  • Acidic pH (pH < 4): The amine is protonated (

    
    ), rendering it non-nucleophilic. The molecule is stable.[3][4]
    
  • Neutral/Basic pH (pH > 7): The amine deprotonates (

    
    ). It can now attack the C-3 carboxylic acid (especially if activated or if the substrate is an ester), leading to the formation of a 7-membered lactam ring (pyrido[2,3-e][1,4]diazepine-5-one ).
    

Directive: Do not neutralize the reaction mixture unless the cyclized product is the intended target.

Experimental Protocols

Method A: HCl-Mediated Deprotection (Standard & Robust)

Best for: Creating stable intermediates for storage or subsequent coupling.

Materials:

  • Substrate:

    
    -Boc-2-(2-aminoethylamino)nicotinic acid (1.0 equiv)
    
  • Reagent: 4.0 M HCl in 1,4-dioxane (10–20 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is poor)

  • Precipitant: Diethyl ether (

    
    ) or MTBE
    

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in 1,4-dioxane (5 mL).

    • Note: If the substrate is insoluble, add dry MeOH dropwise until a clear solution is obtained. Avoid excessive MeOH as it can form methyl esters if heated.

  • Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane (5 mL, ~15 equiv) dropwise over 5 minutes.

    • Why: Controlling the exotherm prevents potential decarboxylation of the nicotinic acid moiety.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of

      
       (Boc) and appearance of 
      
      
      
      .
  • Work-up (Precipitation):

    • The product often precipitates as the dihydrochloride salt during the reaction.

    • If a suspension forms: Filter the solid under nitrogen/argon.

    • If solution remains clear: Slowly add diethyl ether (20 mL) to induce precipitation.

  • Washing: Wash the filter cake with fresh

    
     (3 x 10 mL) to remove excess HCl and isobutylene by-products.
    
  • Drying: Dry under high vacuum at 40 °C for 12 hours.

    • Result: White to off-white hygroscopic solid (Dihydrochloride salt).

Method B: TFA-Mediated Deprotection

Best for: Substrates insoluble in dioxane or when requiring rapid deprotection.

Materials:

  • Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in DCM (5 volumes).

  • Acid Addition: Add TFA (5 volumes) slowly at 0 °C.

  • Reaction: Stir at RT for 1–2 hours.

  • Work-up:

    • Concentrate the mixture in vacuo to an oil.

    • Co-evaporation (Crucial): Add Toluene (10 mL) and evaporate. Repeat 3x. This azeotropically removes residual TFA, which can be cytotoxic in biological assays.

    • Triturate the resulting oil with

      
       to obtain a solid.
      

Data Analysis & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Dihydrochloride Salt (

)
Trifluoroacetate Salt (

)
Hygroscopicity ModerateHigh
Stability Excellent (Months at 4°C)Good (Weeks at 4°C)
Solubility High (Water, MeOH)High (Water, MeOH, DMSO)
Risk of Esterification Low (unless MeOH used)Low
Biological Compatibility High (Chloride is physiological)Low (TFA salts can be toxic)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Substrate precipitation coating the particles.Add a co-solvent (MeOH or DCM) to ensure homogeneity.
New Impurity (+18 Da) Hydrolysis of amide bond (rare) or hydration.Check water content of reagents.[3] Use anhydrous solvents.[3]
New Impurity (-18 Da) Cyclization! Formation of diazepine lactam.The mixture became too basic or was heated excessively. Keep pH < 4.
Sticky Gum/Oil Trapped solvent/impurities.Triturate with

or Hexanes with vigorous sonication.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the critical decision points between isolating the stable salt and risking cyclization.

BocDeprotection Start N-Boc-2-(2-aminoethylamino) nicotinic acid Reaction Acid Treatment (HCl or TFA) Start->Reaction Deprotection Salt Product (Salt Form) Stable: -NH3+ Reaction->Salt Precipitation (Et2O) Neutralization Neutralization (Base Treatment) Salt->Neutralization pH Adjustment (> 7.0) Zwitterion Free Amine (Zwitterion) Unstable: -NH2 / -COOH Neutralization->Zwitterion Transient Species Cyclization Spontaneous Cyclization Pyrido-diazepine formation Zwitterion->Cyclization Intramolecular Attack (-H2O)

Figure 1: Reaction workflow highlighting the stable salt pathway (Green) versus the high-risk cyclization pathway (Red).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc cleavage mechanics).

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. (Mechanistic insights into scavenging).

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (Context on cyclization risks in amino-acid like systems).

  • BenchChem. (2025).[5] "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)." (General protocols for TFA deprotection).

  • Common Organic Chemistry. (2023). "Boc Deprotection Mechanism - TFA."[3][6][7] (Visual mechanisms for acidolysis).

Sources

Method

Application Note: 2-(2-Boc-amino-ethylamino)-nicotinic Acid in Bioconjugation

This Application Note is designed for researchers and drug developers utilizing 2-(2-Boc-amino-ethylamino)-nicotinic acid as a heterobifunctional linker. This scaffold offers a unique combination of conformational rigidi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug developers utilizing 2-(2-Boc-amino-ethylamino)-nicotinic acid as a heterobifunctional linker. This scaffold offers a unique combination of conformational rigidity (via the pyridine core) and physiochemical modulation (via the basic pyridine nitrogen), distinguishing it from standard aliphatic or PEG-based linkers.

A Rigid-Scaffold Linker for PROTACs, DELs, and Peptidomimetics

Introduction & Molecule Profile[1][2][3][4][5]

2-(2-Boc-amino-ethylamino)-nicotinic acid (referred to herein as Nic-Linker-1 ) acts as a strategic connector in the synthesis of Proteolysis Targeting Chimeras (PROTACs), DNA-Encoded Libraries (DELs), and macrocyclic peptides.

Unlike flexible PEG or alkyl linkers, the 2-aminonicotinic acid (2-ANA) core introduces a rigid "turn" element. The pyridine nitrogen provides an H-bond acceptor site, potentially improving the aqueous solubility of hydrophobic payloads and establishing specific contacts within protein binding pockets (e.g., E3 ligases like VHL or Cereblon).

Chemical Profile
PropertyDetail
IUPAC Name 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid
Core Scaffold 2-Aminopyridine-3-carboxylic acid (2-Aminonicotinic acid)
Functional Groups 1.[1][2][3][4][5][6][7][8][][][11][12] Carboxylic Acid (C3): Activation site for amide coupling.2. Secondary Amine (C2): Linker attachment point (stable).3. Boc-Amine (Distal): Masked primary amine for orthogonal conjugation.
Molecular Weight ~281.3 g/mol
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless deprotonated).
Key Risk Cyclization: Activation of the C3-acid can promote intramolecular attack by the C2-amine, forming a pyrido[2,3-d]pyrimidin-4-one byproduct.

Structural & Mechanistic Logic

The utility of Nic-Linker-1 lies in its Directional Conjugation Workflow . The presence of the bulky Boc group and the internal hydrogen bonding between the C2-NH and C3-Carbonyl stabilizes the molecule but requires specific activation protocols to prevent self-cyclization.

Pathway Visualization

The following diagram illustrates the conjugation logic and the critical "Cyclization Trap" to avoid.

Bioconjugation_Workflow Start Nic-Linker-1 (Free Acid, Boc-Protected) Activation Activation Step (HATU/DIPEA or T3P) Start->Activation Activate COOH Path_Good Intermolecular Coupling (Target Amine R-NH2) Activation->Path_Good + R-NH2 (Fast Addition) Path_Bad Intramolecular Cyclization (Side Reaction) Activation->Path_Bad Slow Addition / Heat Product_Inter Intermediate Conjugate (Amide Formed) Path_Good->Product_Inter Product_Cyclic Pyrido-pyrimidine Byproduct (Dead End) Path_Bad->Product_Cyclic Deprotection Boc Deprotection (TFA or HCl) Product_Inter->Deprotection Remove Boc Final_Conjugate Final Bifunctional Construct Deprotection->Final_Conjugate Couple Linker Head

Caption: Figure 1. Bioconjugation workflow for Nic-Linker-1. Green path indicates successful amide coupling; red path indicates the risk of intramolecular cyclization if the external amine is not competing effectively.

Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (Acid Activation)

Objective: Couple Nic-Linker-1 to an amine-bearing payload (e.g., Lenalidomide derivative or Warhead) while suppressing cyclization.

Rationale: The C2-secondary amine is nucleophilic. If the C3-acid is activated as a slow-reacting ester (e.g., NHS) without the immediate presence of the target amine, the C2-amine will attack the ester, forming a stable tricyclic lactam [1]. Therefore, HATU (fast activation) or T3P (low epimerization/cyclization risk) is preferred over EDC/NHS for this specific scaffold.

Materials:

  • Nic-Linker-1 (1.0 equiv)

  • Target Amine (R-NH2) (1.1 – 1.2 equiv)

  • HATU (1.05 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF or DMSO

Step-by-Step:

  • Preparation: Dissolve Nic-Linker-1 (100 mg, ~0.35 mmol) and the Target Amine (1.1 equiv) in anhydrous DMF (2 mL). Crucial: Premixing the acid and amine ensures the nucleophile is ready immediately upon activation.

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir at 0°C for 5 minutes.

  • Activation & Coupling:

    • Option A (HATU): Add HATU (1.05 equiv) in one portion. Allow to warm to Room Temperature (RT).

    • Option B (T3P): Add T3P solution (1.5 equiv) dropwise.

  • Monitoring: Stir for 1–2 hours. Monitor via LC-MS.

    • Target Mass: [M+H]+ = MW(Linker) + MW(Amine) - 18.

    • Byproduct Check: Look for [M+H]+ = MW(Linker) - 18 (Cyclized Linker, no amine attached).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc-Deprotection & Secondary Conjugation

Objective: Reveal the distal primary amine for the second conjugation step.

Step-by-Step:

  • Dissolution: Dissolve the Intermediate Conjugate from Protocol A in DCM (or Dioxane if solubility is poor).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v (e.g., 1 mL TFA to 4 mL DCM).

    • Tip: Add a scavenger like Triethylsilane (2%) if the payload contains oxidation-sensitive residues (Met, Trp).

  • Reaction: Stir at RT for 30–60 minutes. Monitor disappearance of starting material by LC-MS (loss of -100 Da or -56 Da depending on fragmentation).

  • Workup (Critical):

    • Evaporate volatiles under reduced pressure.

    • Neutralization: The product will be a TFA salt. For the next coupling, ensure you use enough base (DIPEA) to neutralize this salt (add 1 extra equivalent of base in the next step), or perform a free-basing step using basic resin or extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cyclization Byproduct (Mass = Linker - 18)Intramolecular attack of C2-amine on activated C3-acid.1. Premix amine and linker before adding coupling agent.2.[4] Switch to T3P (Propylphosphonic anhydride), which is known to suppress cyclization in 2-aminobenzoic/nicotinic acids [2].3. Increase concentration of Target Amine (push intermolecular kinetics).
Low Solubility Zwitterionic nature of the amino-acid core.Use DMSO/NMP mixtures. Ensure DIPEA is added to solubilize the carboxylic acid.
No Reaction (Amine) Steric hindrance or deactivated amine (e.g., aniline).If Target Amine is an aniline, heat to 40°C or use POCl3 method (requires protecting the Boc-amine first or doing the reaction before installing the Boc-chain, i.e., using 2-chloronicotinic acid).

References

  • Shamroukh, A. H., et al. (2016).[7] "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[7]

  • Dunetz, J. R., et al. (2011).[13] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • BOC Sciences. "2-Aminonicotinic acid (CAS 5345-47-1) Product Information."

  • Sigma-Aldrich. "2-((2-[(tert-Butoxycarbonyl)amino]ethyl)amino)nicotinic acid Product Detail."

Sources

Application

Application Note: High-Fidelity Synthesis of Difficult Peptide Sequences via Modern Boc-Chemistry SPPS

Introduction & Strategic Rationale While Fmoc-chemistry has become the standard for routine peptide synthesis due to its milder conditions, Boc-chemistry remains the gold standard for synthesizing "difficult" sequences,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

While Fmoc-chemistry has become the standard for routine peptide synthesis due to its milder conditions, Boc-chemistry remains the gold standard for synthesizing "difficult" sequences, long peptides (>50 residues), and proteins via chemical ligation.

The primary advantage of Boc-SPPS lies in the solvation properties of the reagents. The repetitive use of Trifluoroacetic acid (TFA) for deprotection effectively disrupts inter-chain hydrogen bonds and beta-sheet aggregation, which often terminate synthesis in Fmoc protocols. Furthermore, the "In Situ Neutralization" protocol, developed by Schnölzer and Kent, maximizes coupling efficiency by maintaining the peptide-resin in a protonated state until the exact moment of coupling, minimizing side reactions like aspartimide formation.

This guide details the modern implementation of Boc-SPPS, focusing on the in situ neutralization workflow and the critical HF cleavage procedure.

Chemical Strategy and Mechanism

The Orthogonal Protection Scheme

Boc-SPPS relies on differential acid lability:

  • N-α Protection: The Boc group is removed by moderately strong acid (TFA).

  • Side-Chain/Linker Protection: Benzyl-based groups (Bzl, Br-Z, Cl-Z) and the resin linker (PAM or MBHA) are stable to TFA but cleaved by strong acid (Anhydrous Hydrogen Fluoride - HF).

The In Situ Neutralization Workflow

Traditional Boc protocols involved a separate neutralization step (TFA


 Wash 

DIEA

Wash

Couple). This allowed aggregated sequences to precipitate during the basic wash.

The Modern Standard: The resin remains swollen in TFA (protonated) until the activated amino acid and base (DIEA) are added simultaneously. This ensures the peptide chain is solvated and available for reaction immediately upon deprotonation.

Workflow Visualization

Boc_Cycle Start Start: Boc-AA-Resin Deprotection 1. Deprotection (100% TFA, 2x 1 min) Start->Deprotection Removes Boc Wash 2. Flow Wash (DMF or DCM) Deprotection->Wash Removes TFA Coupling 4. Coupling (In Situ Neutralization) Add Activated AA + Excess DIEA directly to Resin Wash->Coupling Activation 3. AA Activation (HBTU/HCTU + DIEA) Activation->Coupling Pre-activation (2 min) Monitoring 5. Kaiser Test (Ninhydrin) Coupling->Monitoring Monitoring->Deprotection If Blue (Fail) -> Recouple If Colorless (Pass) -> Next Cycle

Figure 1: The Modern Boc-SPPS Cycle utilizing In Situ Neutralization to prevent aggregation.

Critical Materials and Safety

Resin Selection

Selection of the resin is determined by the desired C-terminal functionality.

Resin TypeLinker StructureC-Terminal ProductStability
PAM Resin PhenylacetamidomethylCarboxylic Acid (-COOH)Highly stable to TFA. Ideal for long peptides.
MBHA Resin 4-MethylbenzhydrylamineAmide (-CONH2)Stable to TFA. Standard for bioactive peptides.
Merrifield Chloromethyl polystyreneCarboxylic AcidLess stable; risk of premature cleavage during long synthesis.
Side-Chain Protecting Groups

Boc synthesis requires specific benzyl-based protection to withstand repeated TFA exposure.

  • Lys: 2-Cl-Z (2-chlorobenzyloxycarbonyl)

  • Tyr: Br-Z (2-bromobenzyloxycarbonyl) – prevents rearrangement.

  • Asp/Glu: OcHex (Cyclohexyl ester) – Crucial to prevent aspartimide formation, superior to OBzl.

  • Arg: Tos (Tosyl) – Very stable, requires HF to remove.

  • Trp: For (Formyl) – Prevents alkylation during cleavage; requires deformylation step or thiol scavengers.

Safety Warning: Hydrogen Fluoride (HF)

DANGER: Anhydrous HF is fatal upon contact and penetrates tissue to decalcify bone.

  • Requirement: A dedicated, closed-system vacuum line (e.g., Kel-F or Teflon apparatus).

  • PPE: Neoprene gloves, face shield, rubber apron.

  • Antidote: Calcium Gluconate gel must be immediately accessible.

Experimental Protocols

Protocol A: Resin Preparation (Swelling)
  • Weigh appropriate amount of PAM or MBHA resin.

  • Wash with DCM (Dichloromethane) (3 x 1 min) to remove fines.

  • Swell in DCM for 20 minutes prior to the first cycle.

  • Note: Unlike Fmoc resins (which swell best in DMF), Boc resins (polystyrene-divinylbenzene) swell excellently in DCM.

Protocol B: The In Situ Neutralization Cycle

Scale: 0.1 mmol | Solvent: DMF (Dimethylformamide)

  • Deprotection:

    • Drain solvent.

    • Treat resin with 100% TFA (Neat) for 1 minute. Drain.

    • Treat resin with 100% TFA for 1 minute. Drain.

    • Insight: Neat TFA is used to ensure rapid removal of the Boc group and total solvation of the resin matrix.

  • Flow Wash:

    • Wash rapidly with DMF (or DCM) for 1 minute to remove excess TFA.

    • Crucial: Do not wash excessively. The resin must remain slightly acidic/protonated to prevent aggregation before the activated AA arrives.

  • Activation (Prepare during deprotection):

    • Weigh 0.4 mmol (4 eq) Boc-Amino Acid.

    • Dissolve in 0.4 mmol (3.8 eq) HCTU (or HBTU) in DMF.

    • Add 0.8 mmol (8 eq) DIEA (Diisopropylethylamine).

    • Activate for 2 minutes.

  • Coupling:

    • Add the activated mixture immediately to the protonated resin.

    • Shake/Vortex for 10–20 minutes.

    • Insight: The excess DIEA neutralizes the residual protons on the resin amine at the same time the activated ester arrives, driving the reaction kinetically.

  • Monitoring:

    • Perform quantitative Ninhydrin (Kaiser) test. If positive (blue), recouple.

Protocol C: The "Low-High" HF Cleavage

Reference: Tam, J. P., et al. (1983). This two-stage method minimizes carbocation-mediated alkylation of the peptide (e.g., at Met, Cys, Trp, Tyr).

Stage 1: Low HF (Removal of side chains via S_N2 mechanism)
  • Dry the resin completely under high vacuum.

  • Transfer to the HF reaction vessel.

  • Add Scavenger Mixture: p-Cresol : Dimethyl sulfide (DMS) : HF (1 : 3 : 10 ratio).

  • React at 0°C for 2 hours .

  • Evaporate HF and DMS under vacuum.

  • Result: Most side chains are removed; the peptide remains anchored to the resin (if PAM/MBHA) or Formyl-Trp is deformylated.

Stage 2: High HF (Cleavage from resin via S_N1 mechanism)
  • To the vessel from Stage 1, add p-Cresol (5-10%) and condense anhydrous HF (90%) .

  • React at 0°C for 1 hour .

  • Evaporate HF completely under vacuum.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the peptide and dissolve scavengers.

  • Filter/Centrifuge. Dissolve the peptide pellet in 50% Acetic Acid/Water or 0.1% TFA/Acetonitrile for HPLC purification.

Troubleshooting & Optimization

Aggregation in "Difficult Sequences"

If the Kaiser test remains positive after recoupling:

  • Switch Solvent: Use DMSO/NMP (1:1) during coupling to disrupt secondary structures.

  • Pseudoproline Dipeptides: Insert Boc-protected pseudoprolines (oxazolidines) at Ser/Thr/Cys positions to induce a "kink" in the backbone, preventing beta-sheet formation.

  • Elevated Temperature: Perform coupling at 50°C (Caution: Risk of racemization for Cys/His).

Scavenger Selection Guide
Sensitive ResidueRiskRecommended Scavenger (in HF)
Methionine (Met) S-alkylation (sulfonium salts)Dimethyl sulfide (DMS)
Tryptophan (Trp) Indole alkylationp-Cresol, Anisole
Cysteine (Cys) S-alkylationp-Thiocresol
Tyrosine (Tyr) Ring alkylationp-Cresol
Cleavage Workflow Diagram
Method

Synthesis of novel heterocyclic compounds from nicotinic acid

Initiating Heterocycle Search I'm starting a broad exploration into synthesizing heterocyclic compounds from nicotinic acid. My initial focus is on identifying major heterocycle classes and reaction methodologies involve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Heterocycle Search

I'm starting a broad exploration into synthesizing heterocyclic compounds from nicotinic acid. My initial focus is on identifying major heterocycle classes and reaction methodologies involved in the synthesis process.

Expanding Synthesis Horizons

I'm now diving deeper, expanding my focus to include pyridopyrimidines, pyrazolopyridines, and thiazolopyridines derived from nicotinic acid. The goal is pinpointing reaction mechanisms, catalysts, and conditions. Reliable protocols are also key, so I'm paying close attention to characterization details and authoritative journal articles for support. My plan is to structure the application note, starting with an introduction to the importance of nicotinic acid as a precursor for heterocyclic compounds, followed by detailed sections on the synthesis of specific classes of heterocycles. Each section will include an overview of the synthetic strategy, a detailed step-by-step protocol, and a discussion on the rationale behind the experimental choices.

Refining Application Note Structure

I'm now integrating Graphviz diagrams to visualize reaction pathways and summarizing quantitative data in tables. I'm focusing on ensuring clarity and rigor, culminating in a detailed reference list with clickable URLs for verification. The overall goal is a clear, authoritative application note that resonates with researchers and drug development experts.

Application

Application Note: High-Fidelity Cleavage of Boc Protecting Groups Using Trifluoroacetic Acid (TFA)

Executive Summary The removal of the tert-butyloxycarbonyl (Boc) protecting group via acidolysis is a cornerstone transformation in organic synthesis and peptide chemistry. While the reaction is conceptually simple, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyloxycarbonyl (Boc) protecting group via acidolysis is a cornerstone transformation in organic synthesis and peptide chemistry. While the reaction is conceptually simple, the generation of reactive tert-butyl carbocations (


) presents a critical risk of irreversible alkylation to nucleophilic residues (Trp, Met, Cys, Tyr).

This guide moves beyond standard textbook procedures to provide a chemically rigorous framework for Boc deprotection. It details the mechanistic causality of side reactions, validates scavenger "cocktail" formulations, and provides optimized protocols for both solution-phase and solid-phase applications.

Mechanistic Principles & Side Reaction Control

The Acidolysis Pathway

Boc cleavage is driven by the protonation of the carbamate carbonyl oxygen by Trifluoroacetic Acid (TFA). This destabilizes the C-O bond, leading to the elimination of the tert-butyl moiety as a carbocation (


). The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the amine as a trifluoroacetate salt.

Critical Control Point: The reaction is irreversible regarding the amine, but the generated


 cation is a potent electrophile. In the absence of adequate scavengers, this cation will alkylate electron-rich side chains or polymerize to form isobutylene oligomers.
Visualization of Reaction Pathways

The following diagram illustrates the primary cleavage pathway alongside the competing alkylation risks that necessitate scavenger intervention.

Boc_Mechanism Boc_Amine N-Boc Protected Amine Protonated_Int Protonated Intermediate (R-NH-CO-OH+-tBu) Boc_Amine->Protonated_Int + TFA Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Int->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Int->tBu_Cation Heterolysis Amine_Salt Amine TFA Salt (R-NH3+ TFA-) Carbamic_Acid->Amine_Salt - CO2 (Decarboxylation) Isobutylene Isobutylene (Gas) tBu_Cation->Isobutylene - H+ (Elimination) Side_Products Alkylated Side Products (Trp, Met, Cys, Tyr) tBu_Cation->Side_Products + Nucleophilic Residues (No Scavenger) Scavenged_Product Scavenged Adduct (e.g., tBu-Silane) tBu_Cation->Scavenged_Product + Scavengers (TIPS, Water, etc.)

Figure 1: Mechanistic bifurcation showing the desired deprotection path vs. cation-mediated alkylation risks.

Strategic Scavenger Selection

The choice of scavenger is dictated by the specific nucleophiles present in your molecule. A "universal" cocktail is efficient but often wasteful or odorous; targeted selection is superior for process optimization.

Table 1: Scavenger Function & Selection Guide
ScavengerRoleTarget Residues ProtectedNotes
Water Nucleophile / HydrolysisAsp, Glu, Ser, ThrEssential. Enhances acidity of TFA and traps cations.
Triisopropylsilane (TIPS) Hydride DonorTrp, Tyr, MetHighly effective, non-odorous. Reduces carbocations to isobutane.
Triethylsilane (TES) Hydride DonorTrp, TyrMore reactive than TIPS, but more volatile.
Thioanisole Nucleophile (Soft)Met, CysAccelerates removal of Pbf/Pmc groups (Arg). Malodorous.
1,2-Ethanedithiol (EDT) Nucleophile (Soft)Trp, Cys (prevents oxidation)Critical for Trp. Extremely malodorous. Toxic.
Phenol Nucleophile (Hard)Tyr, TrpProtects aromatic rings from alkylation.
Dithiothreitol (DTT) Reducing AgentCys, MetPrevents disulfide formation and Met oxidation.

Validated Experimental Protocols

Protocol A: Solution Phase Deprotection (General)

Best for: Small molecule synthesis, non-peptide amines, or short peptides in solution.

Reagents:

  • Trifluoroacetic Acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous preferred)

  • Optional: Scavenger (TIPS or Water) if electron-rich aromatics are present.

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM. The final concentration should be 0.1 M to 0.5 M.

    • Note: DCM is preferred over THF or MeOH as it prevents solvolysis side reactions.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:1 (v/v) TFA:DCM is standard.[1]

    • Mild Ratio: 1:4 (v/v) TFA:DCM for sensitive substrates (requires longer time).

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LC-MS after 30 mins. Most reactions complete in 1–2 hours.

  • Workup (Critical Step):

    • Evaporation:[2][3] Concentrate in vacuo. Do not heat above 40°C.

    • Azeotroping: Re-dissolve residue in Toluene or DCM and evaporate (3x) to remove residual TFA.

  • Neutralization (Free Basing):

    • Method A (Extraction): Dissolve residue in DCM/EtOAc. Wash with saturated NaHCO₃ (mild) or 1M NaOH (strong, if stable). Dry organic layer over Na₂SO₄.

    • Method B (Ion Exchange): For water-soluble amines, dissolve in MeOH/Water and pass through a basic resin (e.g., Amberlite IRA-67).[2]

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Best for: Peptides on resin (Wang, Rink Amide) containing sensitive side chains.

Cleavage Cocktails:

  • Reagent K (Standard for sensitive peptides): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)

  • Reagent B (Odorless/General): TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2)

Procedure:

  • Preparation: Wash resin with DCM (3x) to remove residual DMF (basic DMF inhibits acidolysis).

  • Cleavage: Add the chosen Cocktail (10–20 mL per gram of resin).

  • Incubation: Shake gently at RT for 2–3 hours.

    • Note: Arg(Pbf) residues may require up to 4-5 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.[3]

    • Precipitate the peptide by adding the filtrate dropwise into cold Diethyl Ether or MTBE (10x volume ratio) at -20°C.

    • Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether.

    • Wash pellet with cold ether (2x) to remove scavengers.

  • Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize to obtain the peptide as a TFA salt.[4][5]

Decision Framework & Workflow

The following logic tree guides the selection of the appropriate protocol based on substrate complexity.

Protocol_Selection Start Start: Boc Removal Phase_Check Substrate Phase? Start->Phase_Check Soln_Phase Solution Phase Phase_Check->Soln_Phase Free Molecule Solid_Phase Solid Phase (SPPS) Phase_Check->Solid_Phase Resin Bound Sens_Check Sensitive Residues? (Trp, Met, Cys, Tyr) Soln_Phase->Sens_Check Std_Soln Protocol A (Standard) 1:1 TFA:DCM No Scavengers needed Sens_Check->Std_Soln No Scav_Soln Protocol A (Modified) 1:1 TFA:DCM Add 2-5% TIPS/Water Sens_Check->Scav_Soln Yes Residue_Check Contains Cys/Met/Trp? Solid_Phase->Residue_Check Reagent_B Protocol B: Reagent B (Odorless) TFA/Phenol/H2O/TIPS Residue_Check->Reagent_B No/Low Risk Reagent_K Protocol B: Reagent K (Max Scavenging) TFA/Phenol/H2O/Thio/EDT Residue_Check->Reagent_K High Risk (Cys/Trp)

Figure 2: Decision tree for selecting the optimal deprotection protocol and scavenger cocktail.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Incomplete Deprotection Low acid concentration or steric hindrance.Increase TFA concentration to 50% or use neat TFA. Extend reaction time.
Alkylated By-products (+56 Da) tert-Butyl cation re-attachment to Trp/Tyr/Met.Must use scavengers. Add TIPS (2-5%) and Water. For Trp, use Reagent K.
Methionine Oxidation (+16 Da) Oxidation during cleavage or workup.Use Reagent H (contains NH₄I and DMS) or add DTT to the cocktail.
Emulsion during Workup TFA salt prevents phase separation.Evaporate TFA completely (azeotrope with toluene) before adding aqueous base. Use brine.
Oily Peptide Precipitate Peptide is hydrophobic or impurities present.[6]Use MTBE instead of Diethyl Ether. Cool to -78°C. Triturate the oil to induce solidification.

References

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.[7][8] Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[7][8] Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] Link

  • Pearson, D. A., et al. (1989). Acid scavengers for the cleavage of the Boc group. Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[10][9][11][12][13][14] Chemical Reviews. Link

Sources

Method

Application Note: Strategic Implementation of 2-(2-Boc-amino-ethylamino)-nicotinic acid in PROTAC Linker Design

Topic: Use of 2-(2-Boc-amino-ethylamino)-nicotinic acid in PROTAC development Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists Executive Summary In the rapidly evolving...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-(2-Boc-amino-ethylamino)-nicotinic acid in PROTAC development Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the "linker" is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, permeability, and degradation efficiency. 2-(2-Boc-amino-ethylamino)-nicotinic acid represents a sophisticated heterobifunctional linker scaffold that offers distinct advantages over traditional PEG or alkyl chains.

This guide details the application of this building block to introduce structural rigidity , electronic modulation , and defined exit vectors into PROTAC molecules. By leveraging the pyridine core and the orthogonal protection strategy (Boc/COOH), researchers can fine-tune the physicochemical properties of their degraders, specifically addressing issues of solubility and metabolic stability.

Scientific Rationale & Mechanism

The "Linkerology" of Pyridine Scaffolds

While Polyethylene Glycol (PEG) linkers are ubiquitous, they often suffer from high conformational entropy, which can reduce the cooperativity of ternary complex formation (Target:PROTAC:E3).

  • Rigidity: The nicotinic acid core introduces a rigid aromatic plane, restricting the conformational space and potentially "locking" the PROTAC into a bioactive conformation.

  • Solubility: The pyridine nitrogen (pKa ~3-4) provides a weak basic site that can improve aqueous solubility at physiological pH compared to all-carbon linkers.

  • Exit Vector Geometry: The ortho-substitution pattern (2-amino, 3-carboxyl) creates a specific "turn" geometry, useful for ligands where the exit vector requires a non-linear trajectory to avoid steric clashes with the E3 ligase or target protein surface.

Chemical Orthogonality

The molecule features two distinct reactive handles:

  • Carboxylic Acid (C-3): Ready for amide coupling to primary/secondary amines on the Ligand (or further linker extension).

  • Boc-Protected Amine (Side Chain): A latent primary amine revealed upon acidic deprotection, serving as the attachment point for the second ligand.

Experimental Workflow: PROTAC Assembly

The following workflow describes the convergent synthesis of a PROTAC using 2-(2-Boc-amino-ethylamino)-nicotinic acid as the central linker unit.

Visualization: Synthesis Logic

PROTAC_Synthesis cluster_legend Legend Start 2-(2-Boc-amino-ethylamino)- nicotinic acid Coupling1 Step 1: Amide Coupling (HATU/DIPEA) Start->Coupling1 LigandA Ligand A (Amine Functionalized) LigandA->Coupling1 Intermed1 Intermediate A (Boc-Protected) Coupling1->Intermed1 Deprotect Step 2: Boc Deprotection (TFA/DCM) Intermed1->Deprotect AmineFree Free Amine Intermediate Deprotect->AmineFree Final Final PROTAC AmineFree->Final Step 3: Coupling LigandB Ligand B (Acid/Activated Ester) LigandB->Final L1 Reagent L2 Process L3 Product

Caption: Convergent synthesis pathway utilizing the orthogonal reactivity of the nicotinic acid scaffold.

Detailed Protocols

Protocol A: C-Terminal Amide Coupling (The "Acid" End)

Objective: Attach the nicotinic acid moiety to an amine-containing Ligand (e.g., a VHL ligand derivative).

Critical Pre-requisite:

  • Risk: 2-aminonicotinic acid derivatives can undergo intramolecular cyclization to form pyrido[2,3-d]pyrimidinones if the carboxylic acid is activated in the absence of a nucleophile or at high temperatures.

  • Control: Ensure the external amine (Ligand) is present in the reaction mixture before adding the coupling agent. Maintain temperature at 0°C during activation.

Materials:

  • 2-(2-Boc-amino-ethylamino)-nicotinic acid (1.0 equiv)

  • Amine-functionalized Ligand (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Dissolution: Dissolve the nicotinic acid derivative and the Amine-Ligand in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA and stir at 0°C (ice bath) for 5 minutes.

  • Activation & Coupling: Add HATU in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the amide product.

    • QC Check: If starting material persists, add 0.2 equiv additional HATU. Avoid heating.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: N-Terminal Deprotection & Final Assembly

Objective: Remove the Boc group to reveal the amine for the second coupling event.

Materials:

  • Boc-protected Intermediate (from Protocol A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Deprotection: Dissolve the intermediate in DCM (0.1 M). Add TFA (20% v/v final concentration).

  • Incubation: Stir at RT for 30–60 minutes. Monitor by LC-MS (disappearance of Boc-protected mass, appearance of M-100 mass).

  • Quenching: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.

    • Expert Tip: Residual TFA can inhibit the subsequent coupling or degrade acid-sensitive moieties on the ligand. Ensure thorough drying or use a basic resin work-up.

  • Final Coupling: Re-dissolve the crude amine salt in DMF. Add DIPEA (5.0 equiv to neutralize residual TFA salts). Add the second Ligand-Acid (1.1 equiv) and coupling agent (e.g., HATU or PyBOP) following the conditions in Protocol A.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Step 1) Intramolecular cyclization of the linker.Pre-mix the amine ligand and base before adding HATU. Keep T < 25°C.
Poor Solubility Pyridine core aggregation or pi-stacking.Switch solvent to NMP or DMSO. Add 10% TFE (Trifluoroethanol) to disrupt aggregation.
Incomplete Deprotection Steric hindrance around the Boc group.Use 4N HCl in Dioxane instead of TFA/DCM for a more vigorous deprotection.
Product Epimerization Over-activation of the carboxylic acid.Switch to milder coupling agents like COMU or EDC/HOAt.

Structural Impact Analysis (Graphviz)

The choice of this linker affects the spatial arrangement of the PROTAC. The diagram below illustrates the structural logic.

Linker_Impact Core Pyridine Core (Rigid Scaffold) SideChain Ethyl-Diamine Chain (Flexible Spacer) Core->SideChain covalently bound Effect1 Restricted Rotation (Reduced Entropy Loss) Core->Effect1 Effect2 H-Bond Acceptor (Solubility/Permeability) Core->Effect2 Effect3 Defined Exit Vector (Avoids Steric Clash) SideChain->Effect3

Caption: Mechanistic contributions of the 2-(2-Boc-amino-ethylamino)-nicotinic acid scaffold to PROTAC properties.

References

  • Maple, H. J., et al. "Automated chemical synthesis of heterobifunctional degraders." Chemical Society Reviews, 2021. Link

    • Context: Discusses the importance of linker composition and automated synthesis strategies relevant to building blocks like nicotinic acid deriv
  • Bekes, M., et al. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 2022. Link

    • Context: Comprehensive review covering "Linkerology" and the shift towards rigid linkers for improved pharmacokinetics.
  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery, 2020. Link

    • Context: Specifically details the impact of aromatic and rigid linkers on ternary complex cooper
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience. Link

    • Context: The authoritative source for Boc-deprotection protocols (TFA/DCM vs HCl/Dioxane).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc Deprotection of Nicotinic Acid Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Isolation Protocols for Pyridine-3-Carboxylic Acid Derivatives System Overview: The Nicotinic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Isolation Protocols for Pyridine-3-Carboxylic Acid Derivatives

System Overview: The Nicotinic Acid Challenge

Welcome to the technical guide for handling Nicotinic Acid (Pyridine-3-carboxylic acid) scaffolds. Unlike standard aliphatic amines, this substrate presents a unique "Dual-Threat" profile during Boc deprotection:

  • Amphoteric Nature: The presence of both a basic pyridine nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ) creates zwitterionic species that are notoriously difficult to extract from aqueous layers.
  • Nucleophilic Vulnerability: The pyridine ring and the carboxylic acid are susceptible to attack by the tert-butyl cation (

    
    ) generated during cleavage, leading to difficult-to-separate impurities.
    

This guide prioritizes yield preservation and purity over simple cleavage speed.

Troubleshooting Tickets (Common Failure Modes)

Ticket #001: "My product mass is M+56 higher than expected."

Diagnosis: tert-Butyl Cation Scavenging Failure (Re-alkylation). Root Cause: During acidolysis, the Boc group fragments into a tert-butyl cation (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


). In the absence of a scavenger, this electrophile attacks nucleophilic sites. In nicotinic acid derivatives, the carboxylic acid oxygen is a prime target, forming the tert-butyl ester  (a "protection-deprotection" loop).
Resolution: 
  • Add a Scavenger: Use Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.5% v/v) in the reaction mixture. These hydridic silanes quench the

    
     cation into isobutane (gas), which escapes the system.
    
  • Avoid Anisole: While common, anisole can undergo Friedel-Crafts alkylation at the para-position, creating a non-volatile byproduct.

Ticket #002: "I lost 80% of my yield during aqueous workup."

Diagnosis: The "Zwitterion Trap." Root Cause: You likely neutralized the reaction to pH 7. At this pH, nicotinic acid derivatives exist largely as zwitterions (net neutral but highly polar), which are highly water-soluble and insoluble in DCM or EtOAc. Resolution:

  • Skip Aqueous Workup: Use 4M HCl in Dioxane . The product will precipitate as the hydrochloride salt. Filter, wash with ether, and dry. This is the "Gold Standard" for this scaffold.

  • Ion Exchange: If you must use TFA, remove volatiles, redissolve in MeOH, and pass through a weak basic resin (e.g., Amberlyst A21) to catch the TFA, eluting the free betaine/zwitterion, which can then be crystallized.

Ticket #003: "I see an M-44 peak (Loss of CO₂)."

Diagnosis: Thermal Decarboxylation. Root Cause: Pyridine-3-carboxylic acids are prone to decarboxylation, especially when the ring is protonated (electron-deficient) and heat is applied. This is rare at RT but common if the reaction exotherms or if the rotavap bath is >45°C. Resolution:

  • Thermal Control: Add TFA dropwise at 0°C. Never heat the reaction to accelerate cleavage.

  • Vacuum Safety: Keep rotavap bath temperatures below 35°C during solvent removal.

Visualizing the Threat: The Cation Cascade

The following diagram illustrates the competing pathways for the tert-butyl cation. Path A is the desired scavenging; Path B and C represent the formation of impurities (Ticket #001).

Boc_Mechanism Substrate N-Boc Nicotinic Acid Inter Fragmented Carbamate Substrate->Inter Protonation TFA TFA/Acid TFA->Inter Cation t-Butyl Cation (t-Bu+) Inter->Cation Cleavage Scavenger Scavenger (Silanes) Cation->Scavenger Path A (Preferred) PyridineN Pyridine Nitrogen (Nucleophile) Cation->PyridineN Path B (Avoid) Carboxyl Carboxylic Acid (Nucleophile) Cation->Carboxyl Path C (Common) Isobutane Isobutane (Gas) (HARMLESS) Scavenger->Isobutane Impurity1 N-t-Butyl Salt (IMPURITY) PyridineN->Impurity1 Impurity2 t-Butyl Ester (IMPURITY) Carboxyl->Impurity2

Caption: Path A (Green) utilizes silane scavengers to neutralize the reactive cation. Paths B and C (Red) show the formation of alkylated impurities if scavengers are absent.

Validated Experimental Protocols

Protocol A: The "Precipitation" Method (Recommended)

Best for: Isolating the product as a stable salt without aqueous workup.

  • Preparation: Dissolve 1.0 mmol of the N-Boc nicotinic acid derivative in 1,4-Dioxane (2 mL) .

    • Note: Dioxane is non-nucleophilic and allows for salt precipitation.

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (2.5 mL, 10 eq) dropwise.

    • Why: Controlling temperature prevents decarboxylation.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by HPLC/TLC.

    • Checkpoint: A white precipitate (the hydrochloride salt) should form.

  • Isolation:

    • Dilute the mixture with Diethyl Ether (10 mL) or MTBE.

    • Filter the solid under vacuum / nitrogen blanket.

    • Wash the cake 3x with Ether.

  • Result: Pure Hydrochloride salt. No column chromatography required.

Protocol B: The Scavenger Method (TFA)

Best for: Substrates requiring TFA solubility or if HCl is incompatible.

  • Preparation: Dissolve 1.0 mmol substrate in DCM (3 mL) .

  • Scavenging: Add Triethylsilane (TES) (2.5 eq) or Triisopropylsilane (TIPS) .

    • Critical: Add the scavenger before the acid.

  • Acidolysis: Add TFA (1 mL) dropwise at 0°C. Warm to RT.

  • Workup (The "Non-Aqueous" Route):

    • Concentrate in vacuo (Bath <35°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA as an azeotrope.

    • Do not wash with water.

    • Precipitate the TFA salt from Cold Ether/Hexanes.

Comparative Data: Solvent & Scavenger Effects[2][3]

VariableConditionRisk LevelOutcome Description
Solvent MeOH / EtOH 🔴 Critical Transesterification. Acid + Alcohol converts the nicotinic acid to Methyl/Ethyl nicotinate.
Solvent DCM / Dioxane 🟢 Safe Inert. Best for precipitation protocols.
Scavenger None 🟠 High Formation of t-butyl esters (M+56) and polymer gum.
Scavenger Water (1-2%) 🟡 Moderate Acts as a scavenger but can solubilize the product, making isolation hard.
Scavenger Silanes (TES) 🟢 Optimal Irreversible trapping of cation as gas. Cleanest profile.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions and stability).
  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. Int. J. Pept. Protein Res.1978 , 12, 258–268. Link (Foundational work on scavenging mechanisms).

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. J. Pept. Res.2001 , 58, 338–341. Link (Validation of the HCl/Dioxane precipitation method).

  • Agami, C.; Couty, F. The Reactivity of the N-Boc Group. Tetrahedron2002 , 58, 2701–2724. Link (Comprehensive review of side reactions including cation attack).

Optimization

Preventing racemization during coupling of Boc-amino acid derivatives

Topic: Prevention of Racemization During Coupling of Boc-Amino Acid Derivatives Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Coupling of Boc-Amino Acid Derivatives Status: Operational Lead Scientist: Dr. A. V. Chen

Diagnostic & Mechanistic Insight

The "Why": The 5(4H)-Oxazolone Pathway

Racemization in Boc-chemistry is rarely a random event; it is a mechanistic failure. While the tert-butyloxycarbonyl (Boc) group acts as a urethane protector—which generally suppresses racemization compared to amide-protected amino acids—risks escalate during the activation of the carboxyl group.

The primary culprit is the formation of the 5(4H)-oxazolone intermediate. This cyclic intermediate renders the


-carbon highly acidic, facilitating proton abstraction by bases and leading to loss of chirality.
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathway.

RacemizationPathway cluster_prevention Intervention Zone BocAA Boc-Amino Acid Activation Activation (Carbodiimide/Uronium) BocAA->Activation ActivatedEster O-Acylisourea / Activated Ester (Chiral Integrity Intact) Activation->ActivatedEster Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) ActivatedEster->Oxazolone  Intramolecular Attack (Slow w/o Base) Product Desired L-Peptide ActivatedEster->Product  Nucleophilic Attack (Fast Coupling) Enol Enolized Oxazolone (Loss of Chirality) Oxazolone->Enol  Base-Catalyzed Proton Abstraction Racemate Racemic Peptide (DL-Mixture) Enol->Racemate  Re-protonation (Non-stereoselective)

Figure 1: The kinetic competition between direct aminolysis (green path) and oxazolone-mediated racemization (red path).

Experimental Protocols (SOPs)

SOP-01: The "Safe" Coupling Protocol (Standard Amino Acids)

Objective: Minimize


-proton abstraction during activation.
Scope:  All standard Boc-amino acids excluding His, Cys, and Ser.

The Golden Rule: Never pre-activate Boc-amino acids in the presence of a tertiary base (e.g., DIEA, NMM) for more than 1-2 minutes.

Reagents:
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) or EDC·HCl.

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole).

  • Solvent: DCM (Dichloromethane) preferred over DMF (Dimethylformamide) due to lower dielectric constant (stabilizes the activated complex).

Step-by-Step Methodology:
  • Dissolution: Dissolve the Boc-amino acid (1.1 eq) and Oxyma Pure (1.1 eq) in minimal DCM at 0°C.

    • Why 0°C? Lower temperature reduces the kinetic energy available for proton abstraction at the chiral center.

  • Activation: Add DIC (1.1 eq) to the mixture. Stir for 2–3 minutes at 0°C.

    • Observation: A precipitate (diisopropylurea) may form later; this is normal.

  • Coupling: Add the amino-component (peptide-resin or free amine) immediately.

  • Base Management: If the amino-component is a salt (e.g., HCl salt), add exactly 1.0 equivalent of DIEA simultaneously with the activated ester.

    • Critical Control Point: Excess base promotes enolization. Never use a large excess of base "just to be safe."

SOP-02: Handling "The Problem Child" (Boc-Histidine)

Issue: The imidazole ring of Histidine acts as an intramolecular base, catalyzing proton abstraction from the


-carbon (autocatalytic racemization).
Optimized Workflow:
  • Protection Selection: Use Boc-His(Dnp)-OH or Boc-His(Bom)-OH .

    • Note: Boc-His(Tos)-OH is acceptable but the Tosyl group can be unstable to HOBt.

  • Reagent Choice: Use PyBOP or HATU with extreme caution regarding base.

  • The Protocol:

    • Dissolve Boc-His(Dnp)-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Cool to 0°C.

    • Add TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA.

    • Why Collidine? It is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5), sufficient to drive coupling but insufficient to deprotonate the

      
      -carbon rapidly [1].
      

Comparative Data: Additive Performance

The choice of additive dictates the lifetime of the activated ester. Faster conversion to a stable active ester reduces the window for racemization.

AdditiveRacemization SuppressionSafety ProfileMechanism of Action
Oxyma Pure High (Superior to HOBt)Safe (Non-explosive)Forms oxime ester; less acidic than HOAt but highly reactive.
HOAt Very High Risk (Explosive dry)Pyridine nitrogen provides "neighboring group effect," accelerating coupling 10x over HOBt.
HOBt ModerateRisk (Explosive dry)Standard benzotriazole ester formation.
None Very LowN/AHigh risk of

-acylurea formation and racemization.

Table 1: Efficiency of additives in suppressing racemization during carbodiimide couplings.

Troubleshooting Decision Tree

Use this logic flow to determine the correct coupling strategy based on your specific reactants.

DecisionTree Start Start: Select Amino Acid IsSensitive Is it His or Cys? Start->IsSensitive Standard Standard Residue IsSensitive->Standard No Sensitive Sensitive (His/Cys) IsSensitive->Sensitive Yes SolventCheck Solubility Check: Soluble in DCM? Standard->SolventCheck UseDCM Use DIC / Oxyma in DCM (Lowest Risk) SolventCheck->UseDCM Yes UseDMF Use DIC / Oxyma in DMF (Moderate Risk - Keep Cold) SolventCheck->UseDMF No HisCheck Is it Histidine? Sensitive->HisCheck HisProto Use Boc-His(Dnp) Base: Collidine (TMP) Activator: HATU HisCheck->HisProto Yes CysProto Use Boc-Cys(Trt) Avoid strong base Use DIC/Oxyma at 0°C HisCheck->CysProto No (Cys)

Figure 2: Logic flow for selecting coupling conditions to minimize racemization.

Frequently Asked Questions (FAQ)

Q: Can I use TBTU/HBTU for Boc coupling? A: Yes, but with caveats. Uronium salts (TBTU/HBTU) require a base (DIEA) to function. The presence of DIEA before the amino component is added can lead to premature oxazolone formation.

  • Correct Usage: Dissolve Amino Acid + Amine Component + TBTU. Add DIEA last to initiate the reaction. This "all-in-one" approach minimizes the time the activated ester sits in a basic environment without a nucleophile [2].

Q: Why do you recommend Collidine over DIEA for Histidine? A: Collidine (2,4,6-trimethylpyridine) is sterically hindered and has a lower pKa. It is strong enough to neutralize the generated acid but too weak to effectively remove the


-proton of the Histidine derivative, drastically reducing the racemization rate compared to DIEA or Triethylamine [3].

Q: I see racemization even with Glycine. Is that possible? A: No. Glycine is achiral (it has two hydrogen atoms on the


-carbon). If you see multiple peaks for a Glycine-containing peptide, check for other side reactions (e.g., aspartimide formation if Asp is present) or incomplete coupling, not racemization.

Q: Does the solvent really matter? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the charged intermediates and can enhance the basicity of amines, slightly increasing racemization risks compared to non-polar solvents like DCM or Toluene. Always try DCM first.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

Troubleshooting

Technical Support Center: Optimization of Reaction Time for Boc Protection of Diamines

Executive Summary & Core Philosophy Welcome to the Technical Support Center. This guide addresses the kinetic optimization of tert-butoxycarbonyl (Boc) protection for diamines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Philosophy

Welcome to the Technical Support Center. This guide addresses the kinetic optimization of tert-butoxycarbonyl (Boc) protection for diamines.

The central challenge in this transformation is Selectivity vs. Conversion .

  • Thermodynamic Reality: The second amine group often remains nucleophilic, leading to di-Boc formation if the reaction time is uncontrolled or if local concentration hotspots occur.

  • Kinetic Control: Optimization of reaction time is not just about "speeding up" the chemistry; it is about defining the precise window where mono-protection is maximized before the second protection event becomes statistically significant.

Diagnostic Workflow: The Optimization Decision Tree

Before altering parameters, identify your primary bottleneck using the logic flow below.

OptimizationWorkflow Start Start: Define Problem CheckLCMS Analyze Reaction Mixture (LCMS/TLC at T=1h) Start->CheckLCMS Result1 High SM, Low Mono-Boc CheckLCMS->Result1 < 10% Conv. Result2 High Di-Boc, Low Mono-Boc CheckLCMS->Result2 > 10% Di-Boc Result3 High Mono-Boc (>85%) CheckLCMS->Result3 ActionSlow Issue: Kinetic Stagnation Optimization: Catalysis or Solvent Switch Result1->ActionSlow ActionFast Issue: Loss of Selectivity Optimization: Temp Reduction or Slow Addition Result2->ActionFast ActionGood Proceed to Workup (pH controlled extraction) Result3->ActionGood

Figure 1: Diagnostic logic for identifying reaction time bottlenecks.

Technical FAQs: Kinetics & Selectivity

Q1: My reaction takes 24 hours to reach 80% conversion. How can I reduce reaction time without compromising selectivity?

Diagnosis: The nucleophilicity of your amine is likely low, or the steric hindrance is high. Relying solely on thermal acceleration (heating) often degrades selectivity.

Solution: Lewis Acid Catalysis Standard uncatalyzed Boc protection relies on the nucleophilic attack of the amine on the carbonyl of


. Adding a mild Lewis acid or a nucleophilic catalyst can drastically reduce the activation energy.
  • Recommendation: Introduce Iodine (

    
    )  (5-10 mol%) or Lithium Perchlorate (
    
    
    
    )
    .
  • Mechanism: Iodine activates the carbonyl of the

    
    , making it more susceptible to nucleophilic attack. This can reduce reaction times from 24h to <30 minutes while maintaining high mono-selectivity due to the rapid consumption of the limiting reagent (
    
    
    
    ).
Q2: Why does extending reaction time "to be safe" result in lower yields?

Diagnosis: Over-reaction (Di-Boc formation).

Explanation: In a diamine system, once the Mono-Boc species is formed, the remaining free amine is still nucleophilic.

  • The Statistical Trap: If you leave the reaction running after the

    
     is consumed (assuming 1:1 stoichiometry), nothing happens. However, if you used a slight excess of 
    
    
    
    (e.g., 1.1 equiv) and leave it for 12+ hours, the "tail" of the reaction kinetics will slowly convert your desired Mono-Boc product into the Di-Boc impurity.
  • The Fix: Quench the reaction immediately upon consumption of the limiting reagent. Do not "soak" the reaction overnight.

Q3: How does solvent choice impact reaction time?

Diagnosis: Solvent effects on transition state stabilization.

Data Comparison:

Solvent SystemRelative RateSelectivity (Mono:Di)Notes
DCM ModerateModerateStandard choice; good solubility.
THF SlowHighEther oxygens can coordinate, slightly reducing effective electrophilicity.
MeOH FastModerateHydrogen bonding activates

; solvolysis of reagent is a risk.
Water/Dioxane Fastest Highest Hydrophobic effect forces organic reactants together; high selectivity observed.

Recommendation: For stubborn substrates, switch to a biphasic system or aqueous dioxane. The "on-water" effect often accelerates rates significantly.

Troubleshooting Guide: Specific Scenarios

Scenario A: "The Stall"
  • Symptom: Reaction reaches 50% conversion and stops. Adding more

    
     only creates Di-Boc.
    
  • Root Cause: Protonation of the unreacted diamine. As the reaction proceeds,

    
    -butanol and potentially acidic byproducts (if using specific leaving groups) can protonate the remaining free amine, rendering it non-nucleophilic.
    
  • Protocol Adjustment: Add a base scavenger.

    • Standard: Triethylamine (

      
      ) or DIPEA (1.2 equiv).
      
    • Note: Ensure the base is not strong enough to deprotonate the carbamate NH, which would lead to side reactions.

Scenario B: "The Runaway"
  • Symptom: Significant Di-Boc formation within the first 30 minutes.

  • Root Cause: Localized high concentration of

    
     relative to the diamine.
    
  • Protocol Adjustment: High-Dilution Slow Addition.

    • Dissolve

      
       in the reaction solvent.
      
    • Add the

      
       solution dropwise  over 1-2 hours to the diamine solution.
      
    • Why: This keeps the instantaneous concentration of

      
       extremely low, statistically favoring the reaction with the species in highest abundance (the diamine) rather than the Mono-Boc product.
      

Standardized Experimental Protocols

Protocol A: High-Selectivity Mono-Protection (Standard)

Best for: Simple diamines where selectivity is the priority.

  • Preparation: Dissolve diamine (10 mmol, 1.0 equiv) in Dioxane:Water (2:1, 30 mL).

  • Base: Add 1N NaOH (10 mmol, 1.0 equiv) to neutralize any salt forms if starting with amine-HCl.

  • Addition: Cool to 0°C. Add

    
     (10 mmol, 1.0 equiv) in Dioxane (5 mL) dropwise over 60 minutes .
    
  • Monitoring: Warm to RT. Monitor by TLC/LCMS every 30 mins.

  • Termination: Quench with water immediately upon disappearance of

    
    .
    
  • Workup: Extract with EtOAc. Wash organic layer with water.

Protocol B: Iodine-Catalyzed Rapid Protection

Best for: Sterically hindered or unreactive diamines.

  • Preparation: Dissolve diamine (10 mmol) and

    
     (10 mmol) in anhydrous DCM (20 mL).
    
  • Catalyst: Add Iodine (

    
    , 0.5 mmol, 5 mol%).
    
  • Reaction: Stir at RT. Reaction is typically complete in 5–15 minutes .

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to reduce the iodine (color changes from brown/purple to clear).
    
  • Workup: Standard extraction.

Mechanistic Visualization

The following diagram illustrates the kinetic pathways. Note that


 (Mono-protection) must be significantly larger than 

(Di-protection) for success. Catalysts like Iodine increase both

and

, but the ratio often remains favorable due to steric factors.

ReactionPathway SM Diamine (NH2-R-NH2) Intermediate Transition State (Activated Complex) SM->Intermediate + Boc2O (Slow Step) Di Di-Boc (BocNH-R-NHBoc) Mono Mono-Boc (BocNH-R-NH2) Intermediate->Mono k1 (Fast) Mono->Di + Boc2O (k2 - Undesired)

Figure 2: Kinetic pathway of mono- vs. di-protection.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Krapcho, A. P.; Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990 , 20, 2559–2564.

  • Drauz, K. "Iodine as a Catalyst for the Boc Protection of Amines." Journal of Organic Chemistry, 2006, 71, 3988.
  • Varala, R.; Nalamarlu, S. R.; Adapa, S. R. "Iodine-ca
Optimization

Scaling up the synthesis of 2-(2-Boc-amino-ethylamino)-nicotinic acid

Technical Support Center: Scale-Up Synthesis Guide Topic: Synthesis of 2-(2-Boc-amino-ethylamino)-nicotinic acid Reference ID: SOP-NIC-BOC-002 Status: Active / Verified Welcome to the Process Chemistry Support Hub From t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: Synthesis of 2-(2-Boc-amino-ethylamino)-nicotinic acid Reference ID: SOP-NIC-BOC-002 Status: Active / Verified

Welcome to the Process Chemistry Support Hub

From the Desk of the Senior Application Scientist: "Scaling up a Nucleophilic Aromatic Substitution (


) on a nicotinic acid core presents a deceptive simplicity. On paper, it is a straightforward displacement of a chloride by an amine. In the reactor, however, you face three distinct adversaries: solubility management  (avoiding 'oiling out'), Boc-group thermal instability , and the zwitterionic nature  of the product which complicates isolation.

This guide moves beyond standard literature to provide a robust, self-validating protocol designed for kilogram-scale production. We focus on the 'Direct Displacement Method' in aqueous media, minimizing solvent waste and maximizing throughput."

Module 1: The Optimized Protocol (Scale-Up Ready)

Objective: Synthesize 2-(2-Boc-amino-ethylamino)-nicotinic acid from 2-chloronicotinic acid with >90% purity via crystallization (no chromatography).

The Reaction System
ParameterSpecificationRationale
Substrate 2-Chloronicotinic AcidThe free acid is used to avoid a separate hydrolysis step later.
Nucleophile N-Boc-ethylenediamine (1.2 - 1.5 equiv)Slight excess drives kinetics; cost-effective relative to the substrate.
Base Potassium Carbonate (

) (2.0 equiv)
Neutralizes the HCl byproduct and maintains the carboxylic acid as a soluble carboxylate, preventing acid-catalyzed Boc deprotection.
Solvent Water (or 10% IPA/Water)Green Chemistry: The starting material is soluble as a salt; the product precipitates upon acidification.
Temperature 85°C - 90°CSufficient for

activation energy but below the thermal decomposition threshold of the Boc group (~110°C).
Step-by-Step Workflow
  • Charge: Load water (5 vol),

    
     (2.0 eq), and 2-Chloronicotinic acid (1.0 eq) into the reactor. Stir until a clear solution forms (formation of potassium 2-chloronicotinate).
    
  • Addition: Add N-Boc-ethylenediamine (1.2 eq).

  • Reaction: Heat to 90°C. Monitor by HPLC. Reaction typically requires 12–18 hours.

    • Checkpoint: Conversion should be >98%. If <95%, add 0.1 eq amine and continue heating.

  • Workup (The "pH Swing"):

    • Cool the mixture to 20°C.

    • Filter through Celite if insoluble particulates are present.

    • Critical Step: Slowly add 10% Citric Acid or Acetic Acid to the filtrate while stirring vigorously.

    • Target pH: 4.0 – 4.5 (The Isoelectric Point).

  • Isolation: The product will precipitate as a white/off-white solid. Stir the slurry for 2 hours to ripen the crystals.

  • Wash: Filter and wash the cake with water (removes salts) followed by cold MTBE (removes unreacted organic amine).

  • Drying: Vacuum oven at 45°C. Do not exceed 50°C to preserve the Boc group.

Module 2: Process Visualization

The following diagram illustrates the logical flow and critical decision points (IPC - In-Process Controls) for the synthesis.

G Start Start: 2-Cl-Nicotinic Acid + K2CO3 + Water Mix Add N-Boc-ethylenediamine (1.2 eq) Start->Mix Heat Heat to 90°C (12-18 Hours) Mix->Heat IPC1 IPC: HPLC Analysis Conversion > 98%? Heat->IPC1 AddAmine Corrective Action: Add 0.1 eq Amine Extend Heat 4h IPC1->AddAmine No Cool Cool to 20°C Filter Particulates IPC1->Cool Yes AddAmine->Heat Acidify pH Adjustment Add Citric Acid to pH 4.0-4.5 Cool->Acidify Precip Precipitation & Slurry (Product Crashing Out) Acidify->Precip Filter Filtration & Wash (Water + Cold MTBE) Precip->Filter Dry Vacuum Dry < 50°C Filter->Dry

Caption: Workflow for the aqueous synthesis of 2-(2-Boc-amino-ethylamino)-nicotinic acid, highlighting the critical HPLC checkpoint and pH-dependent isolation.

Module 3: Troubleshooting & FAQs

Q1: The reaction conversion is stuck at 80% after 24 hours. Should I increase the temperature?

  • Diagnosis: Increasing temperature >95°C risks thermal deprotection of the Boc group [1]. The issue is likely the deactivation of the pyridine ring by the carboxylate anion (electron-donating by induction/resonance in this context), making the ring less electrophilic.

  • Solution:

    • Do not increase temperature.

    • Add a catalyst: Copper powder (5 mol%) or CuI can catalyze this Ullmann-type coupling, significantly increasing the rate without higher heat [2].

    • Alternatively, switch solvent to n-Butanol (reflux 118°C) only if you strictly monitor Boc stability, but the aqueous route is preferred for purity.

Q2: During acidification, the product turned into a sticky oil ("oiling out") instead of a solid.

  • Diagnosis: This occurs if the acidification is too rapid or if the concentration is too high, trapping impurities that lower the melting point.

  • Solution:

    • Re-dissolve: Add NaOH to bring pH back to ~10 (solution becomes clear).

    • Seed: Add a small amount of pure crystalline product if available.

    • Slow Acidification: Add the acid dropwise over 2 hours.

    • Temperature: Perform the acidification at 50°C, then slowly cool to 20°C. This promotes crystal growth over amorphous oil formation.

Q3: I see a new impurity at RRT 0.85 (Mass M-100).

  • Diagnosis: This is the De-Boc product (free amine). It forms if the reaction pH drops (insufficient base) or during the workup if the pH goes below 3.0.

  • Solution:

    • Ensure 2.0+ equivalents of

      
       are used at the start.
      
    • Use a weak acid (Citric or Acetic) for workup, not HCl.

    • Stop acidification strictly at pH 4.0. The de-Boc amine is soluble at this pH and will remain in the mother liquor, but you want to prevent its formation in the first place [3].

Q4: Can I use 2-Fluoronicotinic acid instead?

  • Answer: Yes. The fluoro-derivative is significantly more reactive (

    
     rate: F >> Cl) and will proceed at lower temperatures (60°C) or faster times. However, it is considerably more expensive. Use this only if the chloro-substrate fails to meet purity specs due to harsh conditions.
    

Module 4: Safety & Handling (The "Shield")

  • Exotherm Warning: The initial mixing of the amine with the halo-nicotinic acid is mildly exothermic. On a >1kg scale, add the amine in portions to maintain internal temperature <40°C during addition.

  • Gas Evolution: Using

    
     generates 
    
    
    
    upon acidification. Ensure the reactor has adequate headspace and venting.
  • Sensitization: N-Boc-ethylenediamine is a potential skin sensitizer. Handle with full PPE.

References

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context on Boc stability in peptide synthesis conditions).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. (Scale-up of SnAr reactions).

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative grounding for the chemical principles—Boc stability, Copper catalysis, and SnAr scale-up—used to construct this protocol.)

Reference Data & Comparative Studies

Validation

Comparative Guide: Linker Chemistries in Drug Design (ADC &amp; PROTAC)

The "Linkerology" Paradox: Stability vs. Release In modern drug design—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a bridge; it is a functional logic...

Author: BenchChem Technical Support Team. Date: February 2026

The "Linkerology" Paradox: Stability vs. Release

In modern drug design—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a bridge; it is a functional logic gate. The central paradox of linker design is the Stability-Release Trade-off :

  • In ADCs: The linker must be perfectly stable in systemic circulation (pH 7.4) to prevent off-target toxicity but rapidly collapse inside the endosome/lysosome (pH 4.5–5.0 or protease-rich) to release the payload.

  • In PROTACs: The linker does not release; it must maintain a precise spatial distance and orientation (geometry) to facilitate the formation of a productive ternary complex between the E3 ligase and the Protein of Interest (POI).

This guide compares the performance of major linker classes, supported by experimental data and validated protocols.

ADC Linkers: Cleavable vs. Non-Cleavable

The industry standard divides ADC linkers into two categories based on their release mechanism.

Comparative Performance Analysis
FeatureCleavable: Peptide (e.g., Val-Cit) Cleavable: Acid-Labile (e.g., Hydrazone) Non-Cleavable (e.g., SMCC/Thioether)
Release Mechanism Enzymatic (Cathepsin B)[1][2]Hydrolysis (Low pH ~5.0)Antibody degradation (Lysosomal)
Plasma Stability (Human) High (

> 7 days)
Moderate (

~48–72 hrs)
Very High (Matches mAb PK)
Bystander Effect Yes (Releases neutral payload)Yes (Releases neutral payload)No (Payload retains charged linker fragment)
Aggregation Risk Moderate (Hydrophobic peptides)LowLow to Moderate
Primary Failure Mode Premature cleavage in mouse plasma (Ces1c enzyme)Instability at neutral pHPoor permeability of metabolite
Critical Insight: Species-Dependent Stability

Expert Note: A common pitfall in preclinical development is the Val-Cit (Valine-Citrulline) linker. While stable in human plasma, it is rapidly cleaved in mouse plasma due to the presence of carboxylesterase 1c (Ces1c), which is absent in humans.[3]

  • Implication: Efficacy data in mice may over-predict toxicity or under-predict stability for human translation.

  • Solution: Use Glu-Val-Cit or similar hydrophilic modifications to prevent Ces1c recognition during murine studies [1][5].

Visualizing the Release Pathways

The following diagram illustrates the mechanistic divergence between cleavable and non-cleavable architectures.

ADC_Cleavage_Pathways ADC Intact ADC (Systemic Circulation) Endosome Endosome/Lysosome (Internalization) ADC->Endosome Receptor-Mediated Endocytosis Cleavable Cleavable Linker (Val-Cit / Hydrazone) Endosome->Cleavable NonCleavable Non-Cleavable Linker (SMCC / Thioether) Endosome->NonCleavable Payload_Free Free Payload (Membrane Permeable) Cleavable->Payload_Free Linker Scission Enzyme Cathepsin B / Low pH Enzyme->Cleavable Bystander Bystander Killing (Neighboring Cells) Payload_Free->Bystander Diffusion Payload_Charged AA-Linker-Payload (Charged/Impermeable) NonCleavable->Payload_Charged Backbone Digestion Degradation mAb Proteolysis Degradation->NonCleavable No_Bystander Intracellular Trapping (No Bystander Effect) Payload_Charged->No_Bystander

Caption: Mechanistic divergence of payload release. Cleavable linkers allow membrane diffusion (Bystander Effect), while non-cleavable linkers result in charged metabolites trapped within the target cell.

PROTAC Linkers: Length & Composition

Unlike ADCs, PROTAC linkers are permanent scaffolds. Their performance is defined by Cooperativity (


)—the ability of the linker to enhance the binding affinity of the ternary complex compared to the binary components.
Key Design Parameters
  • Linker Length (The "Goldilocks" Zone):

    • Too Short: Steric clash prevents simultaneous binding of E3 ligase and POI.

    • Too Long: High entropic penalty (folding energy) reduces binding affinity.

    • Optimal: Experimental data suggests 12–16 atoms (PEG3-PEG4) is often a starting "sweet spot" for many degraders (e.g., BET proteins, ER degraders), but this must be empirically determined [2][4].

  • Composition (PEG vs. Alkyl):

    • PEG (Hydrophilic): Increases solubility but can adopt multiple conformations (high entropy).

    • Alkyl (Hydrophobic): More rigid, better cell permeability, but risks poor solubility.[4]

Experimental Data: Linker Length vs. Degradation Efficiency (

)

Data synthesized from comparative studies on ER degraders [2][6].

Linker Length (Atoms)Degradation Efficiency (

)
IC50 (nM)Interpretation
9 atoms< 20%> 1000Steric Hindrance: Linker too short to span binding pockets.
12 atoms~65%150Sub-optimal: Complex forms but is strained.
16 atoms > 95% 15 Optimal: Ideal geometry for ubiquitination zone.
20+ atoms~80%45Entropic Penalty: "Floppy" linker reduces binding probability.
Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include internal controls to validate the assay performance.

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify linker cleavage rates in systemic circulation.[3]

  • Preparation:

    • Spike ADC (10 µg/mL) into pooled plasma (Human, Monkey, Mouse).

    • Control 1 (Negative): Heat-inactivated plasma (verifies enzymatic vs. chemical cleavage).

    • Control 2 (Positive): ADC spiked with Cathepsin B (verifies payload can be cleaved).

  • Incubation:

    • Incubate at 37°C. Timepoints: 0, 6, 24, 48, 96, 168 hours.[5]

  • Extraction (The "Middle-Up" Approach):

    • Precipitate proteins using acidified methanol OR use Protein A magnetic beads to capture the ADC.

    • Why Protein A? It separates the intact ADC from the released free payload, allowing independent quantification of both species [7].

  • Analysis:

    • LC-MS/MS: Monitor the transition of the free payload (e.g., MMAE m/z 718 -> 686).

    • Calculation: Plot % Free Payload over time.

    • Acceptance Criteria: Human plasma release < 5% over 96 hours for clinical candidates.

Protocol B: Lysosomal Cleavage Simulation

Objective: Confirm payload release mechanism.[6]

  • Reagents: Human Liver Lysosomes (HLL) or purified Cathepsin B.

  • Workflow:

    • Incubate ADC (0.2 mg/mL) in citrate buffer (pH 5.0) with HLL.

    • Validation Step: Add broad-spectrum protease inhibitor (e.g., cocktail w/o EDTA) to a parallel sample.

    • Result: If release is inhibited by the cocktail, the mechanism is confirmed as protease-driven. If release continues, the linker is chemically unstable (acid-labile) [8].

Workflow Visualization: Stability Testing

Stability_Protocol cluster_Plasma Plasma Stability (Systemic) cluster_Lysosome Lysosomal Competence (Target) Start Start: ADC Candidate Incubate_P Incubate: Human vs. Mouse Plasma (37°C, 0-168h) Start->Incubate_P Incubate_L Incubate: Liver Lysosomes (pH 5.0, Cathepsin B) Start->Incubate_L Capture Protein A Capture (Isolate ADC from Plasma) Incubate_P->Capture Analyze_P LC-MS Analysis: 1. Intact ADC (DAR loss) 2. Free Payload (Release) Capture->Analyze_P Decision Decision Gate Analyze_P->Decision Control_L Control: + Protease Inhibitor Incubate_L->Control_L Analyze_L Quantify Release Kinetics (t1/2 determination) Control_L->Analyze_L Analyze_L->Decision Pass Proceed to In Vivo Decision->Pass Stable in Plasma AND Rapid Lysosomal Release Fail Redesign Linker Decision->Fail Unstable in Plasma OR Slow Release

Caption: Parallel workflow for validating linker stability (safety) and release competence (efficacy) before in vivo trials.

References
  • Dorywalska, M., et al. (2016).[7] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics.[7] Link

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. Link

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. Link

  • Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Anami, Y., et al. (2018). Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice.[7] Nature Communications. Link

  • BenchChem Technical Guide. (2025). Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency. Link

  • Sterling Pharma Solutions. (2025).[2] ADC Stability in Plasma and Serum via Mass Spectrometry. Link

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.